Fmoc-Ile-OH-13C6,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1 |
InChI Key |
QXVFEIPAZSXRGM-HJECYYBSSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Fmoc-Ile-OH-¹³C₆,¹⁵N: Applications in Peptide Synthesis and Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable isotope-labeled derivative of the amino acid isoleucine, engineered for advanced applications in proteomics, drug development, and structural biology. This technical guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and quantitative proteomics. The incorporation of six Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification in mass spectrometry-based analyses.
Core Properties and Specifications
Fmoc-Ile-OH-¹³C₆,¹⁵N is characterized by its high isotopic and chemical purity, making it a reliable reagent for sensitive analytical techniques. Below is a summary of its key quantitative data.
| Property | Value | References |
| Chemical Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ | [1] |
| Molecular Weight | 360.36 g/mol | [1][2][3] |
| CAS Number | 1217442-29-9 | [4] |
| Isotopic Purity (¹³C) | ≥ 98 atom % | |
| Isotopic Purity (¹⁵N) | ≥ 98 atom % | |
| Chemical Purity | ≥ 98% | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, desiccated, protected from light | |
| Mass Shift (M+7) | The molecule is 7 Da heavier than its unlabeled counterpart. |
Applications in Solid-Phase Peptide Synthesis (SPPS)
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of isoleucine makes this isotopically labeled amino acid ideal for use in Fmoc-based solid-phase peptide synthesis. This methodology allows for the precise incorporation of a "heavy" amino acid at a specific position within a peptide sequence. The resulting synthetic peptide can serve as an internal standard for the quantification of its endogenous, unlabeled ("light") counterpart in complex biological samples.
Experimental Protocol: Incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N via Fmoc-SPPS
This protocol outlines the manual coupling of a single Fmoc-Ile-OH-¹³C₆,¹⁵N residue onto a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Ile-OH-¹³C₆,¹⁵N
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-7 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-7 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Ile-OH-¹³C₆,¹⁵N (3-4 equivalents relative to the resin substitution) and HCTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIPEA or Collidine (6-8 equivalents) to the solution.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Drain the DMF from the washed resin.
-
Immediately add the activated Fmoc-Ile-OH-¹³C₆,¹⁵N solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating a successful coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired peptide sequence.
Logical Workflow for Fmoc-SPPS Cycle
Caption: General cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Applications in Quantitative Proteomics
Fmoc-Ile-OH-¹³C₆,¹⁵N is a valuable tool for quantitative proteomics, primarily through its use in generating stable isotope-labeled internal standards for mass spectrometry. One prominent application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While Fmoc-protected amino acids are not directly used in SILAC cell culture media, they are essential for synthesizing the corresponding isotopically labeled peptides that are used as standards to spike into complex samples for absolute quantification.
Experimental Workflow: Quantitative Proteomics using a ¹³C₆,¹⁵N-Isoleucine Labeled Peptide Standard
This workflow describes the use of a synthetic peptide containing ¹³C₆,¹⁵N-Isoleucine (produced via SPPS as described above) to quantify the corresponding endogenous protein in a biological sample.
Procedure:
-
Protein Extraction: Lyse cells or tissues to extract the total proteome.
-
Protein Quantification: Determine the total protein concentration of the extract.
-
Spiking of Labeled Standard: Add a known amount of the purified synthetic peptide containing ¹³C₆,¹⁵N-Isoleucine to the protein extract.
-
Proteolytic Digestion: Digest the protein mixture with a protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a complex mixture of peptides.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the "light" (endogenous) and "heavy" (synthetic standard) versions of the target peptide.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptide precursors.
-
Calculate the area under the curve for each peak.
-
The ratio of the peak areas (Heavy/Light) is used to determine the absolute quantity of the endogenous peptide, and by extension, the protein, in the original sample.
-
Workflow for Quantitative Proteomics
Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide standard.
Conclusion
Fmoc-Ile-OH-¹³C₆,¹⁵N is a highly specialized and powerful reagent for modern biochemical research. Its application in solid-phase peptide synthesis enables the creation of precise internal standards, which are indispensable for accurate and reproducible protein quantification in complex biological systems. The methodologies described in this guide provide a framework for the effective utilization of this stable isotope-labeled amino acid in advancing proteomics research and drug development.
References
An In-depth Technical Guide to Fmoc-Ile-OH-13C6,15N: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Fmoc-Ile-OH-13C6,15N, a stable isotope-labeled amino acid crucial for modern proteomics and peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.
Core Chemical Properties
This compound is a derivative of the essential amino acid L-isoleucine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Critically, all six carbon atoms and the single nitrogen atom are replaced by their stable isotopes, ¹³C and ¹⁵N, respectively. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications.[1]
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N | [2] |
| Molecular Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ | [3] |
| Molecular Weight | 360.36 g/mol | [2][3] |
| CAS Number | 1217442-29-9 | |
| Appearance | White to off-white solid | |
| Melting Point | 145-147 °C | |
| Purity | Typically ≥98% | |
| Isotopic Enrichment | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |
| Solubility | Soluble in organic solvents like DMF and DMSO | |
| Storage Conditions | Store refrigerated (2-8°C), desiccated, and protected from light |
Key Applications in Research and Development
The unique properties of this compound make it a versatile tool in several advanced research areas:
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins. Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as this compound. This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry. The known mass difference between the 'light' and 'heavy' peptides enables accurate relative quantification of thousands of proteins simultaneously.
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, this compound is a fundamental building block in the synthesis of custom peptides. The Fmoc group provides a temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions at each step of the peptide chain elongation. The incorporation of the isotopically labeled isoleucine at specific positions within a peptide sequence creates an internal standard for quantitative assays of the peptide itself, for example, in pharmacokinetic studies.
-
Biomolecular NMR: The presence of ¹³C and ¹⁵N isotopes makes peptides containing this amino acid suitable for advanced nuclear magnetic resonance (NMR) studies. These isotopes have a nuclear spin of ½, which is NMR-active, and their incorporation can help in solving the three-dimensional structures and studying the dynamics of peptides and proteins.
-
Metabolic Flux Analysis: Isotope-labeled amino acids are used as tracers to follow the metabolic fate of these molecules in cells or organisms. By tracking the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can elucidate metabolic pathways and understand how they are altered in disease states or upon drug treatment.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated solid-phase synthesis.
1. Resin Preparation:
- Start with a suitable solid support (resin), such as Rink Amide or Wang resin, depending on the desired C-terminal functionality (amide or carboxylic acid, respectively).
- Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes in the reaction vessel.
2. First Amino Acid Coupling (if Isoleucine is the C-terminal):
- If the labeled isoleucine is the first amino acid, it needs to be coupled to the resin. This is typically done using an activating agent.
3. Iterative Peptide Elongation Cycle:
- Fmoc Deprotection: To remove the Fmoc group from the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes. This exposes the free amine for the next coupling reaction. The completion of the deprotection can be monitored by a colorimetric test, such as the Kaiser test.
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Activation and Coupling: Dissolve this compound (or another Fmoc-amino acid) in DMF. Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid group. Add this activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
- Repeat this cycle of deprotection, coupling, and washing for each subsequent amino acid in the desired peptide sequence.
4. Cleavage and Deprotection:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.
- The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and dried under vacuum.
5. Purification and Analysis:
- The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Below is a Graphviz diagram illustrating the general workflow of Fmoc solid-phase peptide synthesis.
References
An In-depth Technical Guide to N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled derivative of the essential amino acid L-isoleucine. The incorporation of six carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom into the isoleucine structure provides a distinct mass shift, making it an invaluable tool in quantitative proteomics and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its direct use in solid-phase peptide synthesis (SPPS).
| Property | Value |
| Synonyms | Fmoc-L-isoleucine-¹³C₆,¹⁵N, Fmoc-Ile-OH (¹³C₆, ¹⁵N) |
| Molecular Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ |
| Molecular Weight | 360.36 g/mol [1][2][3] |
| Labeled CAS Number | 1217442-29-9[1][4] |
| Unlabeled CAS Number | 71989-23-6 |
| Chemical Purity | Typically ≥98% |
| Isotopic Enrichment | ≥99% for ¹³C and ¹⁵N |
| Appearance | White to off-white solid |
| Storage Conditions | +2°C to +8°C, desiccated and protected from light |
Experimental Protocols
Synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N
The synthesis of this compound involves two key stages: the biosynthesis of isotopically labeled L-isoleucine and the subsequent protection of the amino group with Fmoc.
2.1.1. Microbial Synthesis of L-isoleucine-¹³C₆,¹⁵N
A common method for producing uniformly labeled amino acids is through microbial fermentation. This protocol is based on the use of Corynebacterium glutamicum, a bacterium known for its ability to overproduce amino acids.
-
Microorganism : Corynebacterium glutamicum (e.g., ATCC 13032).
-
Culture Medium : A defined minimal medium is used, with the standard carbon and nitrogen sources replaced by their stable isotope-labeled counterparts.
-
Carbon Source : ¹³C₆-glucose.
-
Nitrogen Source : ¹⁵NH₄Cl or [¹⁵N]ammonium sulfate.
-
-
Procedure :
-
Prepare the minimal medium with ¹³C₆-glucose as the sole carbon source and a ¹⁵N-labeled ammonium salt as the sole nitrogen source.
-
Inoculate the medium with a starter culture of C. glutamicum.
-
Incubate the culture under optimal growth conditions (temperature, pH, aeration) to allow for the biosynthesis and accumulation of L-isoleucine. The bacterium will incorporate the ¹³C and ¹⁵N isotopes into the amino acid backbone.
-
Monitor the production of L-isoleucine in the culture supernatant using techniques like HPLC.
-
Once maximum yield is achieved, harvest the cells by centrifugation.
-
Purify the L-isoleucine-¹³C₆,¹⁵N from the culture supernatant using ion-exchange chromatography.
-
The purity and isotopic enrichment of the final product are confirmed by mass spectrometry and NMR spectroscopy.
-
2.1.2. Fmoc Protection of L-isoleucine-¹³C₆,¹⁵N
The purified L-isoleucine-¹³C₆,¹⁵N is then chemically protected with the Fmoc group.
-
Reagents :
-
L-isoleucine-¹³C₆,¹⁵N
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate or a similar base
-
Dioxane and water or another suitable solvent system
-
-
Procedure :
-
Dissolve L-isoleucine-¹³C₆,¹⁵N in an aqueous solution of sodium bicarbonate.
-
Separately, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.
-
Slowly add the Fmoc reagent solution to the amino acid solution while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture in the basic range (pH 8-9) by adding sodium bicarbonate as needed.
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The final product can be further purified by recrystallization.
-
Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is primarily used in Fmoc-based SPPS to generate peptides with a known mass shift at a specific isoleucine residue. This is crucial for applications such as absolute quantification in mass spectrometry.
-
Materials :
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Solvents: DMF, DCM, Diethyl ether
-
-
Procedure :
-
Resin Swelling : Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection : Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling :
-
Activate the desired Fmoc-amino acid (in this case, Fmoc-L-isoleucine-¹³C₆,¹⁵N or another amino acid in the sequence) by dissolving it with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.
-
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat : Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.
-
Characterization : Confirm the identity and purity of the synthesized labeled peptide by mass spectrometry.
-
Applications and Experimental Workflows
The primary application of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
SILAC-based Quantitative Proteomics
SILAC is a powerful metabolic labeling strategy that allows for the accurate quantification of protein abundance between different cell populations.
Experimental Workflow:
-
Cell Culture and Labeling : Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural abundance amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., lysine, arginine, and in specific cases, isoleucine) are replaced with their stable isotope-labeled counterparts. For experiments targeting isoleucine-specific quantification, a custom medium lacking natural isoleucine and supplemented with L-isoleucine-¹³C₆,¹⁵N would be used.
-
Experimental Treatment : The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Mixing : The "light" and "heavy" cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio.
-
Protein Digestion : The mixed protein sample is digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides derived from the "light" and "heavy" samples will have a characteristic mass difference.
-
Data Analysis : The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" isotopic peptide pairs in the mass spectrum.
References
- 1. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 2. pure.mpg.de [pure.mpg.de]
- 3. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.1 [isotope.com]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Isotopic Purity of Fmoc-Isoleucine-¹³C₆,¹⁵N for Advanced Research Applications
This technical guide is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled amino acids. It provides a comprehensive overview of the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N, a critical reagent in proteomics and biomolecular NMR. This document outlines the quality specifications, detailed analytical methodologies for purity assessment, and the underlying principles of these techniques.
Introduction
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine labeled with six ¹³C atoms and one ¹⁵N atom (Fmoc-Isoleucine-¹³C₆,¹⁵N) is a protected amino acid widely used in the synthesis of isotope-labeled peptides.[1][2] These peptides are instrumental in quantitative mass spectrometry-based proteomics and for structural and dynamic studies of proteins by nuclear magnetic resonance (NMR) spectroscopy.[1][3] The precise isotopic enrichment and chemical purity of this compound are paramount for the accuracy and reliability of experimental results. This guide delves into the technical specifications and analytical methods used to ensure the high quality of Fmoc-Isoleucine-¹³C₆,¹⁵N.
Quantitative Data Summary
The isotopic and chemical purity of commercially available Fmoc-Isoleucine-¹³C₆,¹⁵N is typically high, ensuring its suitability for sensitive applications. The following table summarizes the key quantitative specifications from a representative supplier.
| Parameter | Specification | Source |
| Isotopic Enrichment | ||
| ¹³C | 99% | [1] |
| ¹⁵N | 99% | |
| Chemical Purity | ≥98% | |
| Molecular Weight | 360.36 g/mol |
Experimental Protocols for Purity Assessment
The determination of isotopic and chemical purity of Fmoc-Isoleucine-¹³C₆,¹⁵N involves sophisticated analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Enrichment Analysis
Mass spectrometry is a powerful technique to determine the level of isotopic enrichment by precisely measuring the mass-to-charge ratio of the molecule.
Methodology: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of Fmoc-Isoleucine-¹³C₆,¹⁵N is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. Electrospray ionization (ESI) is a common ionization method for this type of molecule.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired over a relevant mass range.
-
Data Analysis:
-
The isotopic distribution of the molecular ion peak is analyzed.
-
The abundance of the fully labeled species (all six carbons as ¹³C and the nitrogen as ¹⁵N) is compared to the abundances of partially labeled or unlabeled species.
-
Specialized software can be used to simulate theoretical isotope patterns for varying levels of enrichment and fit them to the experimental data to accurately determine the incorporation levels of ¹³C and ¹⁵N.
-
NMR Spectroscopy for Structural Integrity and Isotopic Purity
NMR spectroscopy not only confirms the chemical structure and purity of the compound but also provides information about the specific sites of isotopic labeling.
Methodology: ¹³C and ¹⁵N NMR Spectroscopy
-
Sample Preparation: A sufficient amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition:
-
A proton (¹H) NMR spectrum is first acquired to confirm the overall chemical structure and identify any proton-containing impurities.
-
A carbon-13 (¹³C) NMR spectrum is then acquired. For a fully ¹³C₆-labeled isoleucine moiety, the signals corresponding to these carbons will be significantly enhanced. The absence of significant signals at the chemical shifts corresponding to ¹²C atoms confirms high isotopic enrichment.
-
A nitrogen-15 (¹⁵N) NMR spectrum, often acquired using indirect detection methods like a ¹H-¹⁵N HSQC experiment, will show a strong signal for the labeled nitrogen, confirming its high enrichment.
-
-
Data Analysis: The integral of the signals from the labeled nuclei is compared to any residual signals from unlabeled nuclei to quantify the isotopic purity. The chemical shifts and coupling constants are analyzed to ensure the correct molecular structure.
Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for the determination of the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N.
Caption: Workflow for determining the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N.
Signaling Pathways and Logical Relationships in Application
The primary application of Fmoc-Isoleucine-¹³C₆,¹⁵N is in the synthesis of stable isotope-labeled peptides for use as internal standards in quantitative proteomics. The diagram below illustrates the logical relationship in a typical stable isotope dilution mass spectrometry (SID-MS) experiment.
Caption: Logical workflow of a stable isotope dilution mass spectrometry experiment.
Conclusion
The isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N is a critical parameter that directly impacts the quality and reliability of research in proteomics and NMR-based structural biology. The rigorous quality control, employing advanced analytical techniques such as high-resolution mass spectrometry and multinuclear NMR, ensures that this essential building block meets the stringent requirements of modern scientific investigation. Understanding the methodologies behind the determination of isotopic purity allows researchers to have greater confidence in their experimental outcomes.
References
A Comprehensive Technical Guide to Fmoc-Ile-OH-¹³C₆,¹⁵N for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Fmoc-L-Isoleucine-¹³C₆,¹⁵N, a critical reagent for researchers engaged in peptide synthesis, proteomics, and drug development. This isotopically labeled amino acid serves as a cornerstone for the precise quantification of proteins and for elucidating complex biological processes.
Core Compound Specifications
Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable, non-radioactive, isotopically labeled form of the amino acid isoleucine. The incorporation of six ¹³C atoms and one ¹⁵N atom results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for its use in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| CAS Number | 1217442-29-9 | [1][2][3][4][5] |
| Molecular Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ | |
| Molecular Weight | 360.36 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Isotopic Enrichment | ≥98-99 atom % ¹³C, ≥98-99 atom % ¹⁵N | |
| Melting Point | 145-147 °C | |
| Storage Temperature | 2-8°C, desiccated, protected from light | |
| Key Applications | Peptide synthesis, Biomolecular NMR, Proteomics |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Ile-OH-¹³C₆,¹⁵N is in the synthesis of isotopically labeled peptides via Fmoc solid-phase peptide synthesis (SPPS). These heavy peptides are indispensable for absolute quantification of proteins (AQUA) in complex biological mixtures. The following is a generalized protocol for manual Fmoc SPPS. Automated synthesizers will follow a similar workflow.
Materials:
-
Fmoc-Ile-OH-¹³C₆,¹⁵N
-
Other required Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: N,N-diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, dichloromethane (DCM), isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Peptide precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Preparation: The synthesis begins with a solid support resin, which is swelled in a suitable solvent like DMF for at least one hour in a reaction vessel.
-
First Amino Acid Coupling (if applicable): If the C-terminal amino acid is not already attached to the resin, it is coupled first. The Fmoc-protected amino acid is activated with a coupling reagent and a base and then added to the resin.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF for 5-20 minutes. This exposes the free amino group for the next coupling reaction. The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc byproduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH-¹³C₆,¹⁵N) is pre-activated by dissolving it with a coupling reagent (like HBTU/HOBt) and a base (DIPEA) in DMF. This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.
-
Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.
-
Repeat Synthesis Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: Once the entire peptide sequence has been assembled, the terminal Fmoc group is removed as described in step 3.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Workflow: Absolute Protein Quantification (AQUA)
A primary use of peptides synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N is as internal standards for the absolute quantification of proteins. The general workflow for this application is depicted below.
Caption: Workflow for Absolute Protein Quantification (AQUA).
This diagram illustrates the synthesis of a heavy isotope-labeled peptide using Fmoc-Ile-OH-¹³C₆,¹⁵N, which is then spiked into a digested protein sample. Subsequent analysis by mass spectrometry allows for the precise quantification of the corresponding endogenous light peptide, and thus the target protein.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Isotope Labeling Peptide | Stable Heavy Isotope Peptide [biosyn.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.25 [isotope.com]
A Technical Guide to Stable Isotope Labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N for Advanced Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Fmoc-L-Isoleucine-(¹³C₆,¹⁵N) (Fmoc-Ile-OH-¹³C₆,¹⁵N) in stable isotope labeling for quantitative proteomics. This isotopically enriched amino acid is a powerful tool for researchers seeking to accurately quantify changes in protein abundance, elucidate complex signaling pathways, and identify potential drug targets. Primarily utilized in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, Fmoc-Ile-OH-¹³C₆,¹⁵N enables precise and reliable relative quantification of proteins in different cell populations by mass spectrometry (MS).
Core Concepts of Stable Isotope Labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N
Stable isotope labeling is a technique that introduces atoms with heavier, non-radioactive isotopes into molecules to act as tracers. In proteomics, this is achieved by growing cells in specialized media where a standard ("light") essential amino acid is replaced by its "heavy" counterpart. Fmoc-Ile-OH-¹³C₆,¹⁵N serves as such a heavy amino acid, where the six carbon atoms and one nitrogen atom of the isoleucine molecule are replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine of the isoleucine is crucial for its use in solid-phase peptide synthesis (SPPS), but for in-cell labeling, the unprotected form, L-Isoleucine-¹³C₆,¹⁵N, is metabolically incorporated into newly synthesized proteins.
The fundamental principle of SILAC is that two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid.[1] One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆,¹⁴N-Isoleucine), while the other is grown in "heavy" medium containing the isotopically labeled amino acid (e.g., ¹³C₆,¹⁵N-Isoleucine). Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1][2]
Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[3] The resulting peptide mixtures are then analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by their mass difference in the mass spectrometer.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
Quantitative Data and Properties
The use of Fmoc-Ile-OH-¹³C₆,¹⁵N provides a distinct and predictable mass shift in labeled peptides, which is fundamental for their detection and quantification.
| Property | Value | Reference |
| Chemical Formula | C₁₅¹³C₆H₂₃¹⁵NO₄ | |
| Molecular Weight | 360.36 g/mol | |
| Isotopic Purity | Typically ≥98% for ¹³C and ¹⁵N | |
| Mass Shift per Isoleucine Residue | +7.0215 Da (6 x 1.003355 Da for ¹³C + 1 x 0.997035 Da for ¹⁵N) | Calculated |
The following table illustrates the expected mass shifts for a hypothetical peptide containing one isoleucine residue when labeled with ¹³C₆,¹⁵N-Isoleucine.
| Peptide State | Isotopic Composition of Isoleucine | Mass Shift (Da) |
| Light | ¹²C₆, ¹⁴N | 0 |
| Heavy | ¹³C₆, ¹⁵N | +7.0215 |
Experimental Protocols
SILAC Media Preparation and Cell Culture
A critical step for a successful SILAC experiment is the complete incorporation of the labeled amino acid. This requires specialized cell culture media and a sufficient number of cell doublings.
Materials:
-
DMEM for SILAC (deficient in L-Arginine, L-Lysine, and L-Isoleucine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Isoleucine
-
"Heavy" L-Isoleucine-¹³C₆,¹⁵N
-
Other essential amino acids (e.g., L-Arginine, L-Lysine)
-
Penicillin-Streptomycin solution
-
Mammalian cell line of interest
Protocol:
-
Prepare 'Light' and 'Heavy' SILAC Media:
-
To 500 mL of amino acid-deficient DMEM, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.
-
For the 'Light' medium, add the standard, unlabeled L-Isoleucine to the final desired concentration (e.g., 52.4 mg/L). Also, add other required amino acids like L-Arginine and L-Lysine at their standard concentrations.
-
For the 'Heavy' medium, add L-Isoleucine-¹³C₆,¹⁵N to the same final molar concentration as the light version. Add the same standard amino acids as in the light medium, except for isoleucine.
-
-
Cell Adaptation:
-
Thaw and culture the chosen cell line in the 'Light' SILAC medium for at least one passage to adapt them to the custom medium.
-
Split the cell culture into two populations. Continue to culture one population in the 'Light' medium.
-
Transfer the second population to the 'Heavy' SILAC medium.
-
Culture the cells for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the heavy isoleucine. The exact number of doublings may vary depending on the cell line's protein turnover rate.
-
-
Verification of Incorporation (Optional but Recommended):
-
Harvest a small sample of cells from the 'Heavy' culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.
-
Confirm the absence of 'light' isoleucine-containing peptides.
-
Protein Extraction and Digestion
Following the experimental treatment of the 'light' and 'heavy' cell populations, the samples are combined for protein extraction and digestion.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Protocol:
-
Cell Lysis and Protein Quantification:
-
Harvest the 'light' and 'heavy' cell populations and wash with ice-cold PBS.
-
Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
In-solution Tryptic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis and Data Processing
The prepared peptide samples are analyzed by high-resolution mass spectrometry to identify and quantify the light and heavy peptide pairs.
Instrumentation and Parameters:
-
Liquid Chromatography (LC): A nano-flow HPLC system with a reversed-phase C18 column is typically used for peptide separation. A gradient of increasing acetonitrile concentration is employed to elute the peptides.
-
Mass Spectrometry (MS): A high-resolution Orbitrap-based mass spectrometer is recommended for accurate mass measurements.
-
Data Acquisition: A data-dependent acquisition (DDA) method is commonly used, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).
-
Software: Software such as MaxQuant is widely used for processing SILAC data. It can identify peptides, quantify the intensity of light and heavy peptide pairs, and calculate protein ratios.
Data Analysis Workflow:
-
Peptide and Protein Identification: The MS/MS spectra are searched against a protein database to identify the peptide sequences.
-
SILAC Ratio Calculation: The software identifies the paired light and heavy peptide signals in the MS1 spectra and calculates the ratio of their intensities.
-
Protein Ratio Determination: The ratios of multiple peptides from the same protein are averaged to determine the overall protein abundance ratio.
-
Statistical Analysis: Statistical tests are applied to determine the significance of the observed protein expression changes.
Visualizations: Workflows and Signaling Pathways
General SILAC Experimental Workflow
The following diagram illustrates the key steps in a typical SILAC experiment.
Caption: A generalized workflow for a SILAC experiment.
EphB2 Signaling Pathway Analysis using SILAC
SILAC-based proteomics has been successfully used to investigate signaling pathways, such as the one downstream of the EphB2 receptor, a receptor tyrosine kinase involved in neuronal development and cancer. The following diagram depicts a simplified representation of key components in the EphB2 signaling pathway that can be quantitatively analyzed using SILAC.
Caption: Key components of the EphB2 signaling pathway.
Conclusion
Fmoc-Ile-OH-¹³C₆,¹⁵N is a vital reagent for modern quantitative proteomics. Its application within the SILAC framework provides a robust and accurate method for dissecting the complexities of the proteome. For researchers in basic science and drug development, this approach offers a powerful means to understand cellular processes, identify disease biomarkers, and elucidate the mechanisms of drug action. The detailed protocols and conceptual explanations provided in this guide serve as a comprehensive resource for the successful implementation of stable isotope labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N in your research endeavors.
References
Applications of 13C and 15N labeled amino acids
An In-depth Technical Guide to the Applications of 13C and 15N Labeled Amino Acids
For researchers, scientists, and drug development professionals, stable isotope-labeled amino acids are indispensable tools for interrogating complex biological systems. By replacing naturally occurring carbon-12 (¹²C) and nitrogen-14 (¹⁴N) with their heavier, non-radioactive counterparts, carbon-13 (¹³C) and nitrogen-15 (¹⁵N), these amino acids act as tracers that can be precisely monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2][] This guide provides a comprehensive overview of the core applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.
Core Applications at a Glance
Stable isotope labeling with amino acids has become a cornerstone of modern biological and biomedical research, enabling precise quantification and tracking of proteins and metabolic pathways.[2][] The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed.
| Feature | ¹³C Labeled Amino Acids | ¹⁵N Labeled Amino Acids |
| Primary Application | Mass Spectrometry (MS) for quantitative proteomics (e.g., SILAC), Metabolic Flux Analysis. | Nuclear Magnetic Resonance (NMR) for protein structure, dynamics, and folding analysis. |
| Natural Abundance | ~1.1%. | ~0.37%. |
| Mass Shift | Variable, +1 Da per ¹³C atom. Allows for larger mass shifts (e.g., ¹³C₆-Arg provides a +6 Da shift). | Typically +1 Da per ¹⁵N atom in the amino group. Dual-labeled amino acids can provide larger shifts (e.g., ¹³C₆,¹⁵N₄-Arg provides a +10 Da shift). |
| Key Advantages | - Larger mass shifts in MS improve quantification accuracy.- Ideal for tracing carbon backbones in metabolic pathways. | - Essential for heteronuclear NMR experiments.- Lower natural abundance provides a cleaner background for detection. |
| Common Techniques | - Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)- ¹³C-Metabolic Flux Analysis (¹³C-MFA) | - ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy- Protein structure determination and dynamics studies |
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling strategy for accurate protein quantification using mass spectrometry. The principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid (typically lysine and arginine). One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium with ¹³C and/or ¹⁵N labeled amino acids.
Over several cell divisions, the labeled amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin). The resulting peptide mixtures are then analyzed by LC-MS/MS.
Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable by their mass difference in the mass spectrometer. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
SILAC workflow for quantitative proteomics.
Experimental Protocol: Two-Plex SILAC for Quantitative Proteomics
This protocol outlines a general workflow for a two-plex SILAC experiment using a human cell line.
1. Media and Cell Preparation:
-
Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.
-
Supplement the "light" medium with standard L-lysine and L-arginine.
-
Supplement the "heavy" medium with the desired stable isotope-labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆-Arginine).
-
Culture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
2. Experimental Treatment and Harvest:
-
Apply the experimental treatment (e.g., drug) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Harvest both cell populations, wash with PBS, and count the cells from each pool.
3. Sample Processing for Mass Spectrometry:
-
Combine an equal number of cells from the "light" and "heavy" populations.
-
Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.
-
Perform in-solution or in-gel tryptic digestion of the extracted proteins.
-
Desalt the resulting peptide mixture using a C18 StageTip or an equivalent method.
4. LC-MS/MS Analysis and Quantification:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. This method involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into the cell culture medium. As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.
By measuring the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids, using MS or NMR, researchers can deduce the relative activities of different metabolic pathways. This information is crucial for understanding how metabolic networks are rewired in disease states like cancer or in response to drug treatments.
General workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocol: ¹³C-MFA in Mammalian Cells
This protocol provides a general methodology for performing a ¹³C-MFA experiment in mammalian cells.
1. Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Switch to a medium containing a ¹³C-labeled tracer, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, at a known concentration.
-
Continue the culture until the cells reach a metabolic and isotopic steady state.
2. Time-Course Sampling and Metabolite Extraction:
-
Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.
-
Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites from the cells.
3. Sample Analysis:
-
For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell lysate.
-
Analyze the isotopic enrichment in the amino acids and other target metabolites using GC-MS or LC-MS/MS.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes.
-
Use specialized software to fit the corrected labeling data to a metabolic network model to estimate the intracellular metabolic fluxes.
Protein Structure and Dynamics by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. For proteins, NMR spectra would be too complex to interpret without isotopic labeling. Uniform or selective labeling with ¹⁵N, and often also ¹³C, is essential for resolving spectral overlap and enabling the use of multidimensional heteronuclear NMR experiments.
The ¹H-¹⁵N HSQC spectrum is often referred to as a protein's "fingerprint," as it displays a peak for each amino acid residue in the protein backbone (except for proline). Changes in the chemical shifts of these peaks upon ligand binding or changes in environmental conditions can provide valuable information about protein-ligand interactions and conformational changes. For full structure determination, dual labeling with ¹³C and ¹⁵N is typically required.
Workflow for isotopic labeling for NMR studies.
Experimental Protocol: ¹⁵N-Labeling of a Protein in E. coli
This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium.
1. Media Preparation (per 1 Liter):
-
Prepare M9 minimal media, which typically includes Na₂HPO₄, KH₂PO₄, and NaCl. Autoclave the mixture.
-
Separately prepare and autoclave solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.
-
After autoclaving, add the sterile glucose, MgSO₄, and CaCl₂ solutions to the M9 salts.
-
Add ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L).
2. Cell Growth and Protein Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Inoculate a small pre-culture (5-10 mL) in a rich medium like LB and grow it overnight.
-
The next day, use the pre-culture to inoculate 1 L of the prepared ¹⁵N-M9 minimal medium.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for several hours (typically 3-5 hours at 37°C or overnight at 18-25°C), depending on the protein.
3. Harvest and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
The final buffer for NMR should have a low ionic strength and a pH below 6.5 to minimize the exchange of amide protons with the solvent. The sample should also contain 5-10% D₂O for the NMR lock.
Signaling Pathway Analysis
Stable isotope labeling is a powerful tool for dissecting cellular signaling pathways. For instance, SILAC can be used to quantify changes in protein phosphorylation, a key post-translational modification in signal transduction. By comparing the phosphoproteomes of cells in a basal state versus a stimulated state, researchers can identify proteins that are phosphorylated or dephosphorylated in response to a specific signal.
A simplified MAPK signaling pathway.
Conclusion
The strategic use of ¹³C and ¹⁵N labeled amino acids has revolutionized our ability to study the proteome and metabolome. For quantitative proteomics, ¹³C labeling, often in combination with ¹⁵N in SILAC experiments, provides a robust method for accurately determining changes in protein abundance. For metabolic flux analysis, ¹³C-labeled substrates are the primary tools for tracing carbon flow through metabolic networks. In the realm of structural biology, ¹⁵N labeling is the foundation for a vast array of NMR experiments aimed at elucidating protein structure and dynamics, with dual ¹³C/¹⁵N labeling being the gold standard for complete structure determination. By understanding the principles and methodologies behind these applications, researchers can effectively leverage stable isotope labeling to gain deeper insights into the intricate workings of biological systems.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is a testament to its mild reaction conditions, orthogonality, and suitability for automation. This technical guide provides a comprehensive overview of the Fmoc protecting group in peptide synthesis, detailing its core principles, experimental protocols, quantitative data, and strategies for overcoming common challenges.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
The power of the Fmoc-SPPS strategy lies in its orthogonality .[2] The temporary Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to basic conditions.[3] In contrast, the permanent protecting groups on the amino acid side chains and the linker attaching the peptide to the solid support are acid-labile.[4] This critical difference allows for the selective removal of the Fmoc group at each cycle of peptide elongation without compromising the integrity of the side-chain protections or the peptide-resin linkage. This represents a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated acid treatments.
The Fmoc-SPPS process is a cyclical series of reactions that sequentially adds amino acids to a growing peptide chain that is anchored to a solid support resin. The fundamental steps in each cycle are:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine for the next coupling reaction.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts from the deprotection step.
-
Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid and its subsequent coupling to the N-terminal amine of the growing peptide chain.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed in a single step using a strong acid cocktail.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in Fmoc-SPPS is critical to maximizing the yield and purity of the final peptide. The following tables summarize key quantitative data for common reagents and reaction conditions.
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration in DMF | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | 2 x 2-10 minutes | The most common reagent for Fmoc deprotection. A two-step deprotection is often employed. |
| Piperidine | 5-50% (v/v) | 3-20 minutes | Concentration and time can be optimized based on the peptide sequence and steric hindrance. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | Similar to piperidine | A less volatile and less toxic alternative to piperidine. |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | Similar to piperidine | Can minimize certain side reactions like aspartimide formation. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 5% piperazine | Shorter than piperidine | A stronger, non-nucleophilic base that can accelerate deprotection, especially for difficult sequences. |
Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Additive | Base | Typical Reaction Time | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | HOAt | DIPEA | 15-30 minutes | Very High | Fast kinetics, highly effective for sterically hindered amino acids. | Can cause guanidinylation of the free N-terminus if used in excess. |
| HBTU | Uronium/Aminium | HOBt | DIPEA | 30-60 minutes | High | Efficient and widely used, cost-effective for standard couplings. | Less reactive than HATU; potential for guanidinylation. |
| HCTU | Uronium/Aminium | HOBt | DIPEA | 15-30 minutes | Very High | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation. |
| PyBOP | Phosphonium | HOBt | DIPEA | 30-60 minutes | High | Byproducts are generally less problematic than with uronium salts. | May require longer coupling times than HATU/HCTU. |
| COMU | Uronium/Aminium | None | DIPEA | 15-30 minutes | Very High | High efficiency, byproducts are more water-soluble, facilitating purification. | Can be less stable in solution over long periods. |
| DIC/Oxyma | Carbodiimide | OxymaPure | None/DIPEA | 1-3 hours | Moderate | Reduces racemization, particularly for sensitive amino acids like Cys and His. | Slower reaction times compared to onium salts. |
| DIC/HOBt | Carbodiimide | HOBt | None/DIPEA | 1-3 hours | Moderate | A classic and cost-effective method, good for reducing racemization. | Slower than onium salts; DCC/DIC can cause side reactions if not used carefully. |
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Standard Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid addition.
Materials:
-
Fmoc-peptidyl-resin
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM, Isopropanol (IPA)
-
Washing solution: DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling (HBTU example):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), followed by DCM (3 times) and IPA (3 times) to remove any remaining reagents and byproducts.
-
-
Repeat: The cycle (steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.
Capping of Unreacted Amines
Capping is an optional but often recommended step to terminate any peptide chains that failed to couple in the previous step, thus preventing the formation of deletion sequences.
Materials:
-
Peptidyl-resin with unreacted N-terminal amines
-
Capping solution: Acetic anhydride/Pyridine/DMF or Acetic anhydride/DIPEA/DMF in appropriate ratios (e.g., 50 equivalents of each relative to resin substitution).
-
Washing solution: DMF
Procedure:
-
Following the coupling and washing steps, add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
A Kaiser test can be performed to confirm the absence of free primary amines. If the test is positive, the capping procedure can be repeated.
Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dry peptidyl-resin
-
Cleavage cocktail (see Table 3 for examples)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Nitrogen stream or rotary evaporator
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.
-
Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum to obtain the crude peptide.
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Target Residues and Applications |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A universal cleavage mixture for peptides containing multiple sensitive residues. |
| TFA / TIS / Water | 95:2.5:2.5 | A standard and widely used cocktail for most peptides, especially when Arg(Pbf) and Trp(Boc) are used. |
| TFA / EDT / Water | 95:2.5:2.5 | Effective for peptides containing Cys, Met, or Trp. |
| TFA / DCM | 1:1 | For very acid-sensitive resins where only the peptide-resin linkage needs to be cleaved while keeping side-chain protecting groups intact. |
Note: The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Scavengers are included to trap the reactive cationic species generated during the removal of side-chain protecting groups, thereby preventing side reactions.
Mandatory Visualizations
The Fmoc-SPPS Cycle
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Mechanism of Fmoc Deprotection by Piperidine
Caption: Mechanism of Fmoc deprotection by piperidine.
Troubleshooting Common Side Reactions
Caption: Troubleshooting common side reactions in Fmoc-SPPS.
Conclusion
The Fmoc protecting group has revolutionized peptide synthesis, offering a mild, efficient, and versatile strategy for the construction of complex peptide molecules. Its orthogonality with acid-labile side-chain protecting groups and its amenability to automation have made Fmoc-SPPS the method of choice for both academic research and industrial production. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides. This guide provides the foundational knowledge and practical protocols to empower researchers in their peptide synthesis endeavors.
References
An In-Depth Technical Guide to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Utilizing Labeled Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique facilitates the accurate relative quantification of thousands of proteins between different cell populations. This is achieved by metabolically incorporating stable isotope-labeled "heavy" amino acids into the entire proteome of one cell population, while a control population incorporates the natural "light" counterparts. Although arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, other essential amino acids, such as the branched-chain amino acid isoleucine, can be employed for specific research questions, particularly in studies of protein turnover, amino acid metabolism, and signaling pathways like the mTOR pathway.
This technical guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of SILAC using labeled isoleucine.
Core Principles of SILAC
The fundamental principle of SILAC lies in the in vivo incorporation of amino acids with stable isotopes (e.g., ¹³C, ¹⁵N) into proteins as cells are cultured.[1] Two populations of cells are grown in specialized media: one containing the natural, "light" version of an essential amino acid (e.g., ¹²C₆-Isoleucine), and the other containing a "heavy," non-radioactive, stable isotope-labeled version (e.g., ¹³C₆-Isoleucine). Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.
Because the "heavy" and "light" amino acids are chemically identical, their incorporation does not affect cell physiology or protein function.[2] However, proteins isolated from the "heavy" population will have a predictable mass shift compared to their "light" counterparts. After the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle). The populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).
In the mass spectrometer, the chemically identical "light" and "heavy" peptides co-elute but are detected as distinct peaks separated by a known mass difference. The ratio of the intensities of these peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations, allowing for precise and robust quantification.
Advantages of Using Labeled Isoleucine in SILAC
While less common than arginine or lysine, using labeled isoleucine offers specific advantages:
-
Probing Specific Metabolic Pathways: Isoleucine is a branched-chain amino acid (BCAA) with a distinct metabolic fate. Using labeled isoleucine can provide specific insights into BCAA metabolism and its role in cellular processes.
-
Investigating Protein Turnover: For proteins with a low abundance of arginine and lysine residues, labeling with a different essential amino acid like isoleucine can provide better sequence coverage and more reliable quantification for turnover studies.[3]
-
Studying Amino Acid Sensing and Signaling: The mTORC1 signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability, particularly BCAAs like leucine and isoleucine.[4][5] SILAC with labeled isoleucine is an excellent tool to dissect the proteomic response to changes in BCAA levels and mTORC1 activity.
Experimental Workflow
The SILAC workflow can be broadly divided into three main phases: the labeling phase, the experimental phase, and the analysis phase.
Caption: A generalized experimental workflow for a SILAC experiment using labeled isoleucine.
Detailed Experimental Protocols
Cell Culture and Metabolic Labeling
Objective: To achieve complete incorporation of "light" and "heavy" isoleucine into the proteomes of two cell populations.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-isoleucine, L-leucine, and L-valine (to avoid metabolic conversion)
-
"Light" L-isoleucine
-
"Heavy" L-isoleucine (e.g., ¹³C₆-L-Isoleucine)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents (e.g., penicillin-streptomycin, GlutaMAX)
Protocol:
-
Media Preparation: Prepare two types of SILAC media:
-
Light Medium: Supplement the isoleucine-deficient medium with "light" L-isoleucine to the normal physiological concentration.
-
Heavy Medium: Supplement the isoleucine-deficient medium with "heavy" L-isoleucine to the same concentration as the light medium.
-
Add dFBS to a final concentration of 10% and other necessary supplements.
-
-
Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
Incorporation Check:
-
After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a quick in-gel or in-solution digest, and analyze by LC-MS/MS.
-
Determine the percentage of incorporation by calculating the ratio of heavy to light peptide intensities for several identified peptides. The incorporation efficiency should be >95%.
-
Experimental Treatment and Sample Preparation
Objective: To perform the desired experimental treatment and prepare protein lysates for analysis.
Protocol:
-
Once complete labeling is confirmed, seed the "light" and "heavy" labeled cells for the experiment.
-
Apply the experimental treatment to one population (e.g., "heavy" cells) and the control treatment to the other (e.g., "light" cells).
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Combine the "light" and "heavy" lysates in a 1:1 protein ratio.
Protein Digestion
Objective: To digest the combined protein lysate into peptides suitable for mass spectrometry.
Protocol (In-Solution Digestion):
-
Reduction: Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 StageTip or solid-phase extraction cartridge.
-
Lyophilization: Lyophilize the purified peptides and store at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis and Data Processing
Objective: To separate, identify, and quantify the peptides.
Protocol:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS.
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Process the raw data using software such as MaxQuant, Proteome Discoverer, or PEAKS Studio. These programs can identify peptides, assign them to proteins, and calculate the heavy-to-light (H/L) ratios for quantification.
Data Presentation
Quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental and control conditions.
Table 1: Representative Quantitative Proteomics Data from a Hypothetical SILAC Experiment Using Labeled Isoleucine to Study the Effects of an mTOR Inhibitor.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | Log₂(H/L Ratio) | p-value | Regulation |
| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.45 | -1.15 | 0.001 | Down |
| P42345 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 0.52 | -0.94 | 0.003 | Down |
| Q9BQI3 | ULK1 | Unc-51 like autophagy activating kinase 1 | 1.98 | 0.99 | 0.005 | Up |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |
| P08670 | VIM | Vimentin | 0.99 | -0.01 | 0.92 | Unchanged |
Note: This table presents illustrative data. The H/L ratio represents the abundance of the protein in the treated ("heavy") sample relative to the control ("light") sample. A Log₂(H/L Ratio) less than 0 indicates downregulation, while a value greater than 0 indicates upregulation.
Visualization of a Relevant Signaling Pathway
SILAC with labeled isoleucine is particularly well-suited for studying the mTORC1 signaling pathway, which is a central regulator of cell growth and is sensitive to the availability of branched-chain amino acids.
Caption: The mTORC1 signaling pathway's response to isoleucine availability.
Conclusion
SILAC using labeled isoleucine, while not as conventional as arginine/lysine labeling, offers a powerful and specific tool for quantitative proteomics. It enables researchers to delve into the intricacies of branched-chain amino acid metabolism, protein turnover, and the regulation of key signaling pathways like mTORC1. By following the detailed protocols and data analysis workflows outlined in this guide, researchers can leverage this technique to gain significant insights into complex biological processes, ultimately aiding in the discovery of novel therapeutic targets and a deeper understanding of cellular physiology.
References
- 1. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR integrates amino acid- and energy-sensing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Protein Quantitation Using Fmoc-Ile-OH-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Fmoc-Isoleucine-(¹³C₆,¹⁵N)-OH as a critical reagent in mass spectrometry-based quantitative proteomics. Stable isotope-labeled amino acids are fundamental to the synthesis of heavy internal standards, enabling precise and accurate measurement of protein abundance in complex biological samples. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and practical applications, with a focus on delivering actionable insights for laboratory professionals.
Introduction to Stable Isotope Labeling in Quantitative Proteomics
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Mass spectrometry (MS) has become the primary tool for this purpose due to its high sensitivity and specificity. Stable isotope labeling is a powerful technique that enhances the accuracy of MS-based quantification by introducing a known amount of a "heavy" isotope-labeled version of the target peptide or protein into a sample. This heavy internal standard is chemically identical to its endogenous, "light" counterpart but has a greater mass due to the incorporation of stable isotopes such as ¹³C and ¹⁵N.
Fmoc-Ile-OH-¹³C₆,¹⁵N is a protected amino acid used in solid-phase peptide synthesis to generate a specific, isotopically labeled peptide standard. This synthetic heavy peptide serves as an ideal internal standard because it co-elutes with the endogenous peptide during liquid chromatography (LC) and is detected simultaneously in the mass spectrometer. The ratio of the signal intensities between the heavy and light peptides allows for precise quantification, correcting for variations in sample preparation, digestion, and instrument response.[1][2][3]
Comparison with Other Quantitative Proteomics Techniques
Several methods are employed for quantitative proteomics, each with its own advantages and limitations.
-
Stable Isotope Labeling with Amino acids in Cell culture (SILAC): This metabolic labeling approach involves growing cells in media containing either normal ("light") or heavy isotope-labeled essential amino acids. After a sufficient number of cell divisions, the entire proteome of the cells grown in the heavy medium is labeled.[4] This allows for the mixing of cell populations at an early stage, minimizing downstream experimental variability.[4]
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These are chemical labeling methods where peptides from different samples are tagged with isobaric reagents. The tags themselves have the same mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for relative quantification of peptides from multiple samples simultaneously.
The use of synthetic stable isotope-labeled peptides, such as those synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N, offers a distinct advantage for absolute protein quantification (AQUA). By adding a known quantity of the heavy peptide to the sample, it is possible to determine the absolute concentration of the corresponding endogenous peptide and, by extension, the protein.
Properties and Specifications of Fmoc-Ile-OH-¹³C₆,¹⁵N
Fmoc-Ile-OH-¹³C₆,¹⁵N is a high-purity reagent specifically designed for peptide synthesis. The key quantitative attributes are summarized in the table below.
| Parameter | Specification | Significance for Protein Quantitation |
| Chemical Formula | C₂₁H₂₃NO₄ (with ¹³C and ¹⁵N isotopes) | The defined chemical structure ensures the correct synthesis of the target peptide. |
| Molecular Weight | Approximately 360.36 g/mol | The increased mass due to the isotopes creates a distinct mass shift from the light peptide. |
| Isotopic Purity | Typically >98% for both ¹³C and ¹⁵N | High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, ensuring accurate quantification. |
| Chemical Purity | Typically >98% | High chemical purity prevents the introduction of contaminants that could interfere with peptide synthesis or mass spectrometry analysis. |
| Fmoc Protection | N-α-Fmoc | The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for stepwise solid-phase peptide synthesis and is removed under basic conditions. |
| Mass Shift | +7 Da compared to the unlabeled counterpart | The predictable mass difference allows for easy differentiation between the heavy and light peptides in the mass spectrometer. |
Experimental Workflow for Absolute Protein Quantitation
The following section outlines a detailed protocol for the absolute quantification of a target protein using a synthetic stable isotope-labeled peptide internal standard.
Materials and Reagents
-
Biological sample (cells, tissue, etc.)
-
Lysis buffer
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Stable isotope-labeled peptide internal standard (synthesized using Fmoc-Ile-OH-¹³C₆,¹⁵N)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
Detailed Protocol
-
Protein Extraction: Lyse cells or homogenize tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantitation: Determine the total protein concentration of the lysate using a standard method such as the BCA assay.
-
Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein (e.g., 100 µg) and adjust the volume with an appropriate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Spike-in of Internal Standard:
-
Add a known amount of the heavy labeled peptide internal standard to the digested sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and ideally close to the expected abundance of the endogenous peptide.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Develop a gradient of increasing acetonitrile to separate the peptides.
-
Operate the mass spectrometer in a targeted mode (e.g., Parallel Reaction Monitoring - PRM) to specifically monitor the precursor and fragment ions for both the light and heavy versions of the target peptide.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific precursor-fragment ion pairs of the light and heavy peptides.
-
Integrate the area under the curve for each chromatogram.
-
Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.
-
-
Absolute Quantification:
-
Calculate the absolute amount of the endogenous peptide in the original sample using the following formula: Amount of Endogenous Peptide = (Peak Area Light / Peak Area Heavy) * Amount of Spiked-in Heavy Peptide
-
Application Example: Quantitation of a Protein in the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes. Accurate quantification of proteins within this pathway can provide valuable insights into disease mechanisms and therapeutic responses.
Let's consider the quantification of mTOR itself. A unique tryptic peptide from mTOR would be selected, for instance, ILEAVTR. The corresponding stable isotope-labeled internal standard would be synthesized with one of the isoleucine residues being ¹³C₆,¹⁵N-labeled, using Fmoc-Ile-OH-¹³C₆,¹⁵N. This heavy peptide, I(¹³C₆,¹⁵N)LEAVTR, would then be used as the internal standard for the absolute quantification of mTOR in cell lysates treated with different stimuli or inhibitors.
Conclusion
Fmoc-Ile-OH-¹³C₆,¹⁵N is an essential building block for the synthesis of stable isotope-labeled peptides, which are indispensable tools for accurate and precise protein quantification in complex biological systems. The use of these synthetic internal standards in a targeted mass spectrometry workflow enables absolute quantification, providing a deeper understanding of cellular processes and disease states. The detailed protocol and application example provided in this guide serve as a valuable resource for researchers and scientists in the field of proteomics and drug development.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Ile-OH-13C6,15N
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the isotopically labeled amino acid, Fmoc-Ile-OH-13C6,15N. The procedures outlined are based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) chemistry and are applicable to both the isotopically labeled and unlabeled forms of Fmoc-Isoleucine-OH.[1][2] The incorporation of stable isotopes like 13C and 15N is a critical technique in quantitative proteomics, metabolic studies, and for structural analysis of peptides and proteins by NMR spectroscopy or mass spectrometry.[3]
The protocols detailed below cover all essential stages of Fmoc-SPPS, including resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification of the target peptide.[4][5] Given the higher cost of isotopically labeled amino acids, this guide emphasizes strategies to ensure high coupling efficiency and minimize waste.
Experimental Protocols
The following protocols provide a step-by-step guide for manual solid-phase peptide synthesis. These procedures can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
The choice of resin depends on whether a C-terminal acid or amide is desired. For a C-terminal acid, a Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, a Rink Amide resin is appropriate.
-
Resin Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol scale synthesis with a resin loading capacity of 0.5 mmol/g) and place it in a suitable reaction vessel.
-
Swelling: Add N,N-Dimethylformamide (DMF) to the resin, ensuring it is fully submerged. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for maximizing the accessibility of reactive sites.
-
Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any preservatives or impurities.
First Amino Acid Loading (if starting with an unloaded resin)
This step applies when using a resin that does not come pre-loaded with the first amino acid. The following is an example for loading onto a 2-chlorotrityl chloride resin:
-
Amino Acid Preparation: Dissolve 1.5 to 2 equivalents of this compound (or the first C-terminal amino acid) in a minimal amount of Dichloromethane (DCM).
-
Base Addition: Add 4 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.
-
Loading Reaction: Add the amino acid solution to the swelled and drained resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To block any unreacted sites on the resin, add a capping solution (e.g., DCM:MeOH:DIPEA in a 17:2:1 ratio) and agitate for 45-60 minutes.
-
Washing: Drain the capping solution and wash the resin extensively with DCM (3-5 times) followed by DMF (3-5 times).
Iterative Peptide Elongation Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
-
Piperidine Treatment: Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Reaction: Agitate the mixture for an initial 3 minutes, drain, and then add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Due to the steric hindrance of the β-branched side chain of isoleucine, using a potent activation method is recommended to ensure high coupling efficiency, which is especially critical when using expensive isotopically labeled amino acids.
-
Activation Mixture Preparation: In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) for 5-15 minutes. A common and effective activation cocktail consists of the amino acid, a coupling reagent such as HBTU (3 equivalents), HOBt (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like isoleucine, a longer coupling time or a double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and IPA (2-3 times) to remove excess reagents and byproducts.
-
Monitoring Coupling Completion (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin. A negative result (e.g., yellow beads) indicates a complete coupling reaction.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF, followed by DCM, and then dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A widely used general-purpose cocktail is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For many sequences, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC Purification: Purify the peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Analysis: Collect fractions and analyze their purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Varies by resin type. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. Higher equivalents can drive difficult couplings. |
| Coupling Reagent Equivalents | 2.85 - 4.5 eq. | For reagents like HBTU or HATU. |
| Base (DIPEA) Equivalents | 6 - 9 eq. | For activation and coupling steps. |
| Fmoc Deprotection Time | 3 + 10-15 min | Two-step process with 20% piperidine in DMF. |
| Coupling Time | 1 - 4 hours | Can be extended or repeated for sterically hindered residues like Isoleucine. |
| Cleavage Time | 2 - 4 hours | Sequence dependent; Arg(Pbf) deprotection is usually complete within 2 hours. |
| Cleavage Cocktail Volume | 10 mL / gram of resin | Ensure complete immersion and swelling of the resin. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Fmoc-Ile-OH-13C6,15N in Peptide Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling combined with mass spectrometry has become an indispensable tool for accurate and reproducible quantification of peptides and proteins in complex biological samples. Fmoc-Ile-OH-13C6,15N is a high-purity, isotopically labeled amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The incorporation of six carbon-13 (¹³C) and one nitrogen-15 (¹⁵N) isotopes results in a mass shift of +7 Da compared to the unlabeled counterpart. This known mass difference allows for the precise differentiation and quantification of target peptides against an internal standard.
These application notes provide detailed protocols for the synthesis of isotopically labeled peptides using this compound and their subsequent application as internal standards in quantitative mass spectrometry workflows, particularly focusing on the analysis of signaling pathway components.
Product Specifications
| Property | Specification |
| Chemical Name | Fmoc-L-isoleucine-¹³C₆,¹⁵N |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N |
| Molecular Formula | ¹³C₆C₁₅H₂₃¹⁵NO₄ |
| Molecular Weight | 360.36 g/mol |
| Isotopic Enrichment | ≥ 99% for ¹³C; ≥ 99% for ¹⁵N |
| Chemical Purity | ≥ 98% |
| Storage | Store at 2-8°C, desiccated and protected from light.[1][2] |
Applications
The primary application of this compound is in the synthesis of heavy-labeled peptide internal standards for quantitative proteomics. These standards are crucial for:
-
Absolute Quantification: Determining the exact concentration of a target peptide or protein in a biological sample.
-
Relative Quantification: Accurately comparing the abundance of a peptide or protein across different samples, for example, in drug-treated versus untreated cells.[3]
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.
-
Biomarker Discovery and Validation: Quantifying potential protein biomarkers in disease models.
-
Signaling Pathway Analysis: Investigating changes in protein phosphorylation and abundance within cellular signaling cascades.[4][5]
Experimental Protocols
Protocol 1: Synthesis of a Stable Isotope-Labeled Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a custom peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-amino acids (including this compound)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For incorporating this compound, follow the same procedure as for any other standard Fmoc-amino acid.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Quantification:
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity by mass spectrometry.
-
Quantify the purified peptide using a suitable method (e.g., amino acid analysis or UV absorbance at 280 nm if the sequence contains Trp or Tyr).
-
Protocol 2: Quantitative Analysis of a Target Peptide using a Labeled Internal Standard
This protocol describes a general workflow for using the synthesized ¹³C₆,¹⁵N-labeled peptide as an internal standard for the quantification of an endogenous peptide in a complex biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate, plasma)
-
Synthesized ¹³C₆,¹⁵N-labeled peptide internal standard (IS)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Reducing agent (e.g., DTT - Dithiothreitol)
-
Alkylating agent (e.g., IAA - Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue to extract proteins.
-
Determine the total protein concentration of the lysate.
-
-
Spiking of Internal Standard:
-
Add a known amount of the purified ¹³C₆,¹⁵N-labeled peptide internal standard to the protein sample. The amount should be optimized to be within the linear dynamic range of the assay.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins by adding urea or another denaturant.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion with formic acid.
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into the LC-MS/MS system.
-
Separate peptides using a reverse-phase HPLC column with a suitable gradient.
-
Analyze the eluting peptides using the mass spectrometer in a targeted mode (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM).
-
Set up transitions to monitor both the endogenous (light) peptide and the ¹³C₆,¹⁵N-labeled (heavy) internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the peak area ratio (light/heavy).
-
Determine the concentration of the endogenous peptide by comparing the ratio to a standard curve or by using a single-point calibration if absolute quantification is desired.
-
Application Example: Analysis of the EGFR Signaling Pathway
Background: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Quantitative proteomics using stable isotope labeling can elucidate the dynamic changes in protein expression and phosphorylation upon EGFR activation or inhibition.
Objective: To quantify changes in the abundance of a specific downstream effector protein in the EGFR pathway in response to EGF stimulation, using a custom-synthesized ¹³C₆,¹⁵N-labeled peptide internal standard.
Experimental Design:
-
Cell Culture: Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in two sets.
-
Stimulation: Treat one set of cells with EGF (Epidermal Growth Factor) to activate the EGFR pathway. The other set remains as an unstimulated control.
-
Sample Preparation: Lyse the cells from both conditions.
-
Internal Standard Spiking and Digestion: Add a known amount of a ¹³C₆,¹⁵N-labeled peptide standard corresponding to a tryptic peptide from a target downstream protein (e.g., a component of the MAPK or PI3K/Akt pathway) to both the stimulated and unstimulated lysates. Process the samples as described in Protocol 2.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the transitions for both the endogenous and the labeled peptide.
-
Data Analysis: Calculate the peak area ratios and compare the abundance of the target peptide between the EGF-stimulated and control samples.
References
- 1. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4346-H-0.25 [isotope.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Peptides Containing Fmoc-Ile-OH-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of peptides at an atomic level. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into specific amino acid residues significantly enhances the resolution and simplifies the analysis of NMR spectra, particularly for larger peptides. This application note provides a detailed protocol for the synthesis and NMR analysis of peptides containing Fmoc-L-Isoleucine-¹³C₆,¹⁵N. The uniform labeling of the isoleucine residue with six ¹³C atoms and one ¹⁵N atom provides a unique set of NMR-active nuclei, enabling a range of advanced NMR experiments for unambiguous resonance assignment and structural characterization. These labeled peptides are invaluable tools in drug discovery and development, facilitating studies on peptide conformation, ligand binding, and enzyme-substrate interactions.
Data Presentation
The following table provides representative ¹H, ¹³C, and ¹⁵N NMR chemical shifts for an isoleucine residue incorporated into a model peptide, based on published data for random-coil peptides. Actual chemical shifts will be dependent on the peptide sequence, solvent conditions, and secondary structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| N | 8.25 | - | 120.5 |
| Hα | 4.20 | 60.5 | - |
| Hβ | 1.90 | 38.2 | - |
| Hγ | 1.45, 1.18 | 26.8 | - |
| Hγ' | 0.92 | 16.5 | - |
| Hδ | 0.88 | 12.0 | - |
| Cα | - | 60.5 | - |
| Cβ | - | 38.2 | - |
| Cγ | - | 26.8 | - |
| Cγ' | - | 16.5 | - |
| Cδ | - | 12.0 | - |
| C' (carbonyl) | - | 174.5 | - |
Note: These are approximate values and can vary significantly based on the local chemical environment.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-Ile-OH-¹³C₆,¹⁵N
This protocol outlines the manual Fmoc-SPPS for incorporating a ¹³C, ¹⁵N-labeled isoleucine into a peptide sequence. Due to the steric hindrance of the β-branched side chain of isoleucine, longer coupling times or the use of more potent coupling reagents are recommended to ensure efficient peptide bond formation.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-amino acids (including Fmoc-Ile-OH-¹³C₆,¹⁵N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or a suitable alternative coupling agent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading) and HOBt (3-4 equivalents) in DMF.
-
Add DIC (3-4 equivalents) and allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. For the sterically hindered Fmoc-Ile-OH-¹³C₆,¹⁵N, a longer coupling time (up to 12 hours) or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Lyophilized, purified peptide
-
Deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons)
-
NMR tubes (high-precision)
-
pH meter and appropriate buffers (e.g., phosphate buffer)
Procedure:
-
Dissolve the lyophilized peptide in the chosen deuterated solvent to a final concentration of 0.5-5 mM.[1] For peptides, a higher concentration is often preferable to achieve a good signal-to-noise ratio.[2]
-
Adjust the pH of the sample to the desired value using small aliquots of dilute acid or base. The pH can significantly affect the chemical shifts and conformation of the peptide.[1]
-
Filter the sample through a syringe filter to remove any particulate matter.
-
Transfer the sample to a high-precision NMR tube.
Protocol 3: 2D NMR Spectroscopy for Resonance Assignment
The following outlines the setup for standard 2D NMR experiments to assign the resonances of the ¹³C, ¹⁵N-labeled isoleucine residue.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Experiments:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the nitrogen atom of the amide group with its directly attached proton.
-
Purpose: To identify the N-H correlation for the isoleucine residue.
-
Typical Parameters:
-
Spectral width in ¹H dimension: 12-16 ppm
-
Spectral width in ¹⁵N dimension: 30-40 ppm
-
Number of scans: 8-16
-
Relaxation delay: 1.5 s
-
-
-
¹H-¹³C HSQC: This experiment correlates each carbon atom with its directly attached proton(s).
-
Purpose: To identify the Cα-Hα, Cβ-Hβ, Cγ-Hγ, Cγ'-Hγ', and Cδ-Hδ correlations for the isoleucine residue.
-
Typical Parameters:
-
Spectral width in ¹H dimension: 12-16 ppm
-
Spectral width in ¹³C dimension: 80-120 ppm (aliphatic region)
-
Number of scans: 4-8
-
Relaxation delay: 1.5 s
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.
-
Purpose: To link the different spin systems within the isoleucine residue and to connect the isoleucine to neighboring residues. For example, correlations from Hα to Cβ, Cγ, and C' (carbonyl) can be observed.
-
Typical Parameters:
-
Spectral width in ¹H dimension: 12-16 ppm
-
Spectral width in ¹³C dimension: 180-200 ppm
-
Number of scans: 16-64
-
Relaxation delay: 1.5 s
-
-
Mandatory Visualization
Caption: Workflow for peptide synthesis and NMR analysis.
Caption: Logic of NMR analysis with labeled isoleucine.
References
Application Notes and Protocols for the Cleavage of Peptides Synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage of peptides synthesized using the isotopically labeled amino acid Fmoc-Ile-OH-¹³C₆,¹⁵N. The incorporation of stable isotopes like ¹³C and ¹⁵N is a powerful technique in proteomics and biomolecular NMR for quantitative analysis and structural studies. The final cleavage step is critical for obtaining a high-purity, labeled peptide. This document outlines standard cleavage cocktails, detailed experimental protocols, and troubleshooting to ensure successful peptide release and deprotection.
Introduction to Peptide Cleavage in Fmoc Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the synthesized peptide is covalently linked to a solid support (resin) and its amino acid side chains are protected with acid-labile groups. The final step, known as cleavage, involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[1][2]
The presence of the ¹³C and ¹⁵N isotopes in the isoleucine residue does not alter the fundamental chemistry of the cleavage process. However, as with any peptide synthesis, the choice of cleavage cocktail and reaction conditions must be carefully considered based on the overall amino acid composition of the peptide to minimize side reactions.[3]
Selecting the Appropriate Cleavage Cocktail
The success of peptide cleavage is highly dependent on the composition of the cleavage cocktail. During the acidic cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker.[1][4] These reactive species can cause unwanted modifications to sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys). Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" these reactive cations.
The choice of cleavage cocktail is dictated by the amino acid sequence of the peptide. Below is a table summarizing commonly used cleavage cocktails for Fmoc SPPS.
| Reagent Name | Composition (v/v/w) | Target Peptide Characteristics | Notes |
| Reagent B | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | Peptides without sensitive residues (Cys, Met, Trp). | A good "odorless" general-purpose cocktail. TIS is an effective scavenger for trityl-based protecting groups. |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). | A highly effective and widely used cocktail for complex peptides. Note: This mixture is highly noxious and should be handled in a well-ventilated fume hood. |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Dimethylsulfide (DMS) / Ammonium Iodide / Water | Peptides containing Methionine (Met) to prevent oxidation. | Specifically designed to suppress the oxidation of the methionine side chain. |
| Reagent R | TFA / Thioanisole / EDT / Anisole | Peptides containing Arginine (Arg) residues. | Recommended for peptides with multiple arginine residues to ensure complete deprotection. |
| TFA / Water | TFA / Water (95:5) | Peptides with very stable, non-sensitive amino acids. | Minimal scavenger protection; only suitable for simple peptides. |
Experimental Workflow for Peptide Cleavage
The general workflow for the cleavage of a peptide synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N from the solid support is depicted below.
Detailed Protocol for Peptide Cleavage
This protocol provides a general procedure for the cleavage of a peptide synthesized on a standard resin (e.g., Wang, Rink Amide). The specific cleavage cocktail should be chosen from the table above based on the peptide's amino acid sequence.
Materials and Reagents:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., Triisopropylsilane (TIS), deionized water, 1,2-Ethanedithiol (EDT), phenol, thioanisole)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Reaction vessel (e.g., sintered glass funnel or a reaction tube)
-
Shaker or rocker
-
Centrifuge
-
Nitrogen gas supply
-
Fume hood
Procedure:
-
Resin Preparation:
-
After the final synthesis step (N-terminal Fmoc deprotection), thoroughly wash the peptide-resin with DMF (3 x volume) followed by DCM (3 x volume) to remove residual reagents.
-
Dry the resin completely under a high vacuum for at least one hour. It is crucial to remove all residual DMF as it can interfere with the acidic cleavage.
-
-
Cleavage Cocktail Preparation:
-
Caution: Prepare the cleavage cocktail fresh immediately before use in a well-ventilated fume hood. TFA is highly corrosive and volatile.
-
Based on the peptide sequence, select and prepare the appropriate cleavage cocktail (see table above). For a peptide without sensitive residues, a standard cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) is a good starting point.
-
Use approximately 5-10 mL of the cleavage cocktail per 0.1 g of resin.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. The optimal time may vary depending on the protecting groups and the peptide sequence. For peptides with multiple arginine residues, a longer deprotection time may be necessary.
-
If the peptide contains Trt-protected residues, the solution may turn a deep yellow color due to the formation of the trityl cation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
In a separate centrifuge tube, add approximately 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Decision-Making for Cleavage Cocktail Selection
The following diagram provides a logical flow for selecting an appropriate cleavage cocktail based on the presence of sensitive amino acid residues in your peptide sequence.
Troubleshooting and Potential Side Reactions
While the isotopic labeling of isoleucine is not expected to cause specific cleavage issues, general side reactions associated with Fmoc SPPS can still occur.
-
Incomplete Cleavage: A low yield of the desired peptide may indicate incomplete cleavage. This can be addressed by extending the cleavage time or using a stronger cleavage cocktail.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation, which can lead to a mixture of α- and β-peptides.
-
Oxidation of Methionine: Methionine can be oxidized to its sulfoxide. Using a cleavage cocktail containing scavengers like EDT and thioanisole, such as Reagent H, can minimize this.
-
Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to alkylation by carbocations. The use of scavengers like EDT or TIS is crucial to prevent this.
-
Re-attachment to Resin: In some cases, the cleaved peptide can re-attach to the resin. Ensuring sufficient scavenger concentration and appropriate cleavage time can mitigate this.
For optimal results, it is always recommended to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to determine the ideal conditions for your specific peptide.
References
Application Notes and Protocols for the Coupling of Fmoc-Ile-OH-¹³C₆,¹⁵N in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the incorporation of the stable isotope-labeled amino acid, Fmoc-L-Isoleucine-¹³C₆,¹⁵N, into synthetic peptides. This isotopically enriched building block is a critical reagent for quantitative proteomics, serving as an internal standard in mass spectrometry-based assays, and for protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR).
Fmoc-Ile-OH-¹³C₆,¹⁵N is chemically identical to its unlabeled counterpart and is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[1][2] However, due to the high cost of isotopically labeled reagents, protocols are often optimized to ensure maximum coupling efficiency while minimizing excess reagent use. Isoleucine itself can be a sterically hindered amino acid, sometimes leading to difficult or incomplete coupling reactions.[3] The protocols outlined below are designed to achieve high incorporation yields.
Key Applications
-
Quantitative Proteomics: Used to synthesize Stable Isotope-Labeled (SIL) peptides, which serve as ideal internal standards for absolute quantification of proteins in complex biological samples by mass spectrometry (MS).[4][5]
-
Biomolecular NMR: Incorporation of ¹³C and ¹⁵N labels allows for detailed structural and dynamic studies of peptides and proteins.
-
Pharmacokinetic Analysis: Labeled peptides can be used as tracers to study the metabolism and pharmacokinetics of peptide-based drugs.
Data Presentation: Comparative Coupling Conditions
The primary difference in protocol when using Fmoc-Ile-OH-¹³C₆,¹⁵N compared to its unlabeled equivalent is the stoichiometry of the reagents. The following table summarizes typical conditions for an automated microwave peptide synthesizer, illustrating the optimized approach for the more expensive labeled residue.
| Parameter | Unlabeled Fmoc-Amino Acid | Fmoc-Ile-OH-¹³C₆,¹⁵N (Labeled) | Reference |
| Amino Acid Equivalents | 5.0 eq. | 2.0 eq. | |
| Coupling Reagent (DIC) Equivalents | 5.0 eq. | 2.0 eq. | |
| Additive (Oxyma) Equivalents | 5.0 eq. | 2.0 eq. | |
| Coupling Temperature | 105°C (Microwave) | 105°C (Microwave) | |
| Coupling Time | Standard Cycle | 2 minutes (Special Cycle) | |
| Washes (Post-Deprotection) | Standard | Additional 3 x 4 mL washes |
Experimental Protocols
The following protocol is adapted from a standard automated microwave-assisted SPPS procedure for synthesizing stable isotope-labeled peptides and is applicable for the incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N.
Protocol 1: Automated Microwave-Assisted Coupling
This protocol is optimized for automated synthesizers (e.g., CEM Liberty PRIME 2.0) that utilize microwave energy to accelerate both deprotection and coupling steps.
1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide ProTide LL, 0.1 mmol scale) into the reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
2. Standard Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a 20% piperidine in DMF solution to the resin. For microwave synthesizers, deprotection can be performed at elevated temperatures (e.g., 90°C). For manual synthesis, agitate for 3 minutes, drain, add fresh reagent, and agitate for an additional 10-15 minutes. c. Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 5 mL) to remove residual piperidine.
3. Fmoc-Ile-OH-¹³C₆,¹⁵N Coupling Cycle (Special Cycle): a. Pre-Coupling Washes: Perform three additional DMF washes (4 mL each) after the standard post-deprotection washes. b. Reagent Preparation: In a separate vial, dissolve Fmoc-Ile-OH-¹³C₆,¹⁵N (2 eq.), Diisopropylcarbodiimide (DIC, 2 eq.), and Oxyma (2 eq.) in a minimal amount of DMF. c. Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. d. Microwave Irradiation: Heat the reaction vessel to 105°C and hold for 2 minutes. e. Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF.
4. Subsequent Cycles: a. Repeat the deprotection (Step 2) and coupling steps for the remaining amino acids in the sequence. For unlabeled amino acids, use the standard coupling conditions outlined in the table above (e.g., 5 equivalents of reagents).
5. Final Deprotection: a. After the final coupling cycle, perform a final Fmoc deprotection step to remove the N-terminal Fmoc group.
6. Cleavage and Deprotection: a. Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). For sequences with sensitive residues, other scavengers may be required. c. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Isolate the peptide pellet via centrifugation, wash with cold ether, and dry under vacuum.
7. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the special coupling step for incorporating Fmoc-Ile-OH-¹³C₆,¹⁵N.
Caption: Logical diagram comparing reagent stoichiometry for standard vs. labeled amino acid coupling in SPPS.
References
- 1. jpt.com [jpt.com]
- 2. STABLE ISOTOPE LABELED (SIL) PEPTIDES | Buchem BV [buchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. Isotope Labeling Peptide | Stable Heavy Isotope Peptide [biosyn.com]
Application Note: Solubility and Handling of Fmoc-Ile-OH-13C6,15N for Solid-Phase Peptide Synthesis (SPPS)
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Isotopically labeled amino acids are crucial tools in quantitative proteomics, metabolic studies, and structural biology, serving as internal standards for mass spectrometry or for NMR-based structural elucidation. Fmoc-Ile-OH-13C6,15N is a stable isotope-labeled version of Fmoc-isoleucine, where the isoleucine backbone is enriched with six 13C atoms and one 15N atom. In Solid-Phase Peptide Synthesis (SPPS), the efficient dissolution of Fmoc-protected amino acids is paramount for successful peptide coupling reactions.[1] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and impure final products.[1]
This application note provides a detailed guide to the solubility of this compound in common SPPS solvents and offers protocols for its preparation and handling to ensure optimal performance in automated and manual peptide synthesis. While the isotopic labeling is not expected to significantly alter the fundamental solubility characteristics compared to its unlabeled counterpart, this guide emphasizes best practices for handling this valuable reagent.
Physicochemical Properties and Solubility Overview
The solubility of Fmoc-amino acids is influenced by the polarity of the solvent and the nature of the amino acid side chain. Isoleucine possesses a hydrophobic, bulky side chain, which can influence its solubility characteristics.
Common Solvents in Fmoc-SPPS:
The most frequently used solvents in Fmoc-based SPPS are polar aprotic solvents.[2]
-
N,N-Dimethylformamide (DMF): A widely used solvent in SPPS due to its excellent solvating properties for most Fmoc-amino acids and resins.[3][4] However, DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc protecting group. It is recommended to use high-purity, fresh DMF or to degas it prior to use.
-
N-Methyl-2-pyrrolidone (NMP): Another popular solvent for SPPS, known for its high polarity and excellent resin-swelling capabilities. NMP can be a better choice for synthesizing hydrophobic peptides as it can help prevent aggregation. However, some studies suggest that Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF.
-
Dichloromethane (DCM): While historically used, DCM is less common in modern Fmoc-SPPS due to its lower polarity and poorer ability to dissolve many Fmoc-amino acids. It is more frequently employed in Boc-SPPS.
Table 1: General Properties of Common SPPS Solvents
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good general solvent, but can degrade to form basic impurities. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Excellent for hydrophobic sequences, may reduce aggregation. |
| Dichloromethane (DCM) | 9.1 | 40 | Limited use in Fmoc-SPPS due to poor solubility of Fmoc-amino acids. |
Recommended Protocols for Solution Preparation
Given the high cost and importance of isotopically labeled amino acids, careful preparation of solutions is critical to avoid waste and ensure accurate incorporation into the peptide sequence.
Materials
-
This compound
-
High-purity SPPS-grade DMF or NMP
-
Anhydrous solvents are recommended for coupling reactions.
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Appropriate glassware (e.g., clean, dry vial)
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general guideline. The optimal concentration may vary depending on the specific peptide synthesizer and the sequence being synthesized. For labeled amino acids, a lower concentration is often used to conserve material.
-
Determine the Required Concentration: Standard concentrations for Fmoc-amino acids in SPPS are typically in the range of 0.2 M to 0.5 M. For isotopically labeled amino acids, a concentration of 0.2 M is often sufficient.
-
Weigh the Amino Acid: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Add the Solvent: Add the calculated volume of high-purity DMF or NMP to the vial.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also aid dissolution, but care should be taken to avoid degradation.
-
-
Storage: Store the prepared solution at the recommended temperature (typically 2-8 °C) and protect it from light. Use the solution as promptly as possible, as Fmoc-amino acids can degrade in solution over time.
Table 2: Example Quantities for Preparing a 0.2 M this compound Solution
| Desired Volume (mL) | Mass of this compound (mg)* | Volume of Solvent (mL) |
| 1 | 72.1 | 1 |
| 5 | 360.4 | 5 |
| 10 | 720.7 | 10 |
*Based on a molecular weight of 360.36 g/mol for this compound.
Experimental Workflow and Diagrams
Logical Workflow for Solvent Selection and Solution Preparation
The choice of solvent and the preparation method are critical first steps in the SPPS workflow. The following diagram illustrates the decision-making process.
Caption: Decision workflow for solvent selection and solution preparation.
Experimental Protocol for Solubility Testing
For novel or particularly difficult sequences, it may be prudent to perform a small-scale solubility test.
Caption: Workflow for empirical solubility testing of this compound.
Troubleshooting Common Solubility Issues
-
Precipitation upon standing: This may indicate that the solution is supersaturated or that the temperature has dropped. Gentle warming and vortexing can often redissolve the compound. If the problem persists, prepare a more dilute solution.
-
Difficulty dissolving hydrophobic Fmoc-amino acids: For peptides rich in hydrophobic residues like Ile, Val, and Leu, NMP is often a better solvent choice than DMF as it can mitigate on-resin aggregation.
-
Use of Co-solvents: In very difficult cases, a small amount of a co-solvent like Dichloromethane (DCM) might be considered in a mixture with DMF or NMP, though this is not standard practice and should be approached with caution.
Conclusion
The successful incorporation of this compound into a peptide sequence begins with its proper dissolution. While its solubility is expected to be similar to the unlabeled analog, careful handling and adherence to best practices are essential. DMF and NMP are the recommended solvents, with NMP being a strong candidate for hydrophobic sequences. Researchers should always use high-purity solvents and visually confirm complete dissolution before placing the amino acid solution on a peptide synthesizer. For challenging applications, empirical determination of solubility at the desired concentration is recommended.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ile-OH-¹³C₆,¹⁵N
This technical support guide provides troubleshooting strategies and frequently asked questions to address the low coupling efficiency encountered with Fmoc-Ile-OH-¹³C₆,¹⁵N during solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of Fmoc-Ile-OH often low?
The low coupling efficiency of Fmoc-Isoleucine-OH is primarily due to steric hindrance. Isoleucine is a β-branched amino acid, meaning it has a bulky side chain close to the peptide backbone. This bulkiness physically obstructs the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation.[1][2]
Q2: Does the ¹³C₆,¹⁵N isotopic labeling worsen the coupling efficiency?
No, the isotopic labeling is not the primary cause of the low coupling efficiency. The slight increase in mass from the ¹³C and ¹⁵N isotopes has a negligible effect on the chemical reactivity and kinetics of the coupling reaction under standard SPPS conditions.[3][4][5] The challenge lies with the inherent steric hindrance of the isoleucine structure itself. Therefore, troubleshooting strategies should focus on overcoming this steric barrier.
Q3: How can I confirm that the coupling is incomplete?
Incomplete coupling can be detected using qualitative colorimetric tests that check for the presence of unreacted primary amines on the resin. The most common method is the Kaiser test. A positive Kaiser test (a blue or purple bead color) indicates the presence of free amines and, therefore, an incomplete coupling reaction. A negative result (yellow or colorless beads) signifies a complete or near-complete reaction.
Q4: What is "double coupling" and when should I use it?
Double coupling is the practice of repeating the coupling step with a fresh solution of the amino acid and coupling reagents after the initial coupling reaction is complete. This technique is highly recommended for known difficult couplings, such as those involving sterically hindered amino acids like isoleucine, to help drive the reaction to completion.
Q5: What should I do if troubleshooting fails and a small percentage of chains remain uncoupled?
If a small fraction of the peptide chains fail to couple despite optimization, the unreacted N-terminal amines can be permanently blocked in a process called "capping". This is typically done using acetic anhydride. Capping prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final target peptide by eliminating deletion sequences that are one amino acid shorter.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to resolving incomplete coupling of Fmoc-Ile-OH-¹³C₆,¹⁵N.
Problem: Positive Kaiser Test After Coupling Fmoc-Ile-OH-¹³C₆,¹⁵N
A positive Kaiser test indicates that the coupling reaction has not gone to completion. Follow the steps below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Step 1: Verify Reagent and Solvent Quality
Before modifying the protocol, ensure that the foundational elements are correct.
-
Solvent Quality: Use high-purity, anhydrous grade solvents (especially DMF). Water content in the solvent can lead to the hydrolysis of activated esters, reducing coupling efficiency.
-
Reagent Integrity: Ensure that the Fmoc-Ile-OH-¹³C₆,¹⁵N and coupling reagents have not degraded. Store them under the recommended conditions (cool, dry, and dark).
Step 2: Optimize the Coupling Reagent
The choice of coupling reagent is the most critical factor for overcoming steric hindrance. Standard carbodiimide reagents like DIC may be insufficient. Consider switching to a more potent onium salt-based reagent.
Caption: Activation and coupling pathway for Fmoc-Ile-OH.
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Reagent Name | Key Features & Advantages |
| Aminium/Uronium Salts | HATU | Forms highly reactive OAt esters. Considered a gold standard for difficult couplings, though relatively expensive. |
| HCTU | Forms O-6-ClBt esters. More reactive than HBTU and offers a good balance of cost and efficiency. | |
| COMU | OxymaPure-based reagent. Efficiency is comparable to HATU, but it is safer (non-explosive byproducts) and has better solubility. | |
| Phosphonium Salts | PyBOP | Generates OBt active esters. A robust and widely used reagent for routine and difficult couplings. Does not cause guanidinylation side reactions. |
| PyAOP | Forms highly reactive OAt esters. Like HATU, it is one of the most efficient reagents due to anchimeric assistance from the pyridine nitrogen. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU
This protocol describes a standard method for coupling a sterically hindered amino acid using HATU as the activator.
-
Resin Preparation: Following Fmoc deprotection and thorough washing of the peptide-resin, ensure the final washes are with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ile-OH-¹³C₆,¹⁵N (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.
-
Coupling: Add the activation mixture to the vessel containing the peptide-resin.
-
Reaction: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
Use this protocol if the Kaiser test is positive after the first coupling attempt.
-
Initial Coupling: Perform the coupling as described in Protocol 1.
-
Washing: After the reaction time, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 1 (steps 2 and 3).
-
Second Coupling: Add the new activation mixture to the resin and allow it to react for another 1-2 hours.
-
Final Wash and Monitoring: Drain the solution, wash the resin with DMF (3-5 times), and perform a final Kaiser test.
Protocol 3: Capping of Unreacted Amines
This procedure should be used to block any remaining free amines if double coupling does not result in a negative Kaiser test.
-
Resin Preparation: After the final coupling attempt and DMF washes, wash the resin with DCM (2 times) and then DMF (2 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a 20% solution of acetic anhydride with 2 equivalents of DIPEA).
-
Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
References
Technical Support Center: Fmoc-Ile-OH-¹³C₆,¹⁵N in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the use of Fmoc-Ile-OH-¹³C₆,¹⁵N in Solid-Phase Peptide Synthesis (SPPS). Due to its bulky side chain, isoleucine presents a degree of steric hindrance that can impact coupling efficiency. This guide offers troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Ile-OH-¹³C₆,¹⁵N and what are its primary applications?
A1: Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable isotope-labeled form of the amino acid isoleucine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in SPPS. The ¹³C₆ and ¹⁵N labels make it a valuable tool for quantitative proteomics, metabolomics, and biomolecular NMR studies.[1][2] These labeled peptides serve as internal standards for mass spectrometry-based quantification, allowing for precise measurement of protein and peptide abundance.
Q2: Does the isotopic labeling of Fmoc-Ile-OH-¹³C₆,¹⁵N increase its steric hindrance compared to the unlabeled version?
A2: While the ¹³C and ¹⁵N isotopes increase the mass of the molecule, they do not alter its volume or chemical reactivity in a way that significantly increases steric hindrance. For the purposes of SPPS, the physicochemical properties of the labeled and unlabeled forms are considered identical, with the exception of the mass difference.[3][] Therefore, the challenges in coupling Fmoc-Ile-OH-¹³C₆,¹⁵N are primarily due to the inherent steric bulk of the isoleucine side chain itself.
Q3: What are the main challenges associated with the use of Fmoc-Ile-OH-¹³C₆,¹⁵N in SPPS?
A3: The primary challenge is incomplete coupling due to the steric hindrance of the isoleucine side chain. This can lead to deletion sequences and lower purity of the final peptide. Additionally, sequences rich in hydrophobic amino acids like isoleucine can be prone to aggregation on the solid support, which can further impede both coupling and deprotection steps.
Q4: Can I use standard SPPS protocols for Fmoc-Ile-OH-¹³C₆,¹⁵N?
A4: While standard protocols can be a good starting point, they often require optimization to ensure complete coupling of sterically hindered amino acids like Fmoc-Ile-OH. Modifications may include the use of more potent coupling reagents, longer reaction times, and double coupling strategies.
Q5: Are there any specific side reactions to be aware of when using Fmoc-Ile-OH-¹³C₆,¹⁵N?
A5: Beyond incomplete coupling, there are no major side reactions specifically attributed to the isotopically labeled isoleucine under standard Fmoc-SPPS conditions. However, general SPPS side reactions, such as racemization, can occur, especially with prolonged activation times or the use of certain coupling reagents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N in SPPS.
Problem 1: Incomplete Coupling
-
Symptoms:
-
Positive Kaiser test (blue or purple resin beads) after the coupling step, indicating free primary amines.
-
Presence of deletion sequences (peptide missing the isoleucine residue) in the final product, detected by mass spectrometry.
-
Low overall yield of the desired peptide.
-
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.
-
Extend Coupling Time: Increase the reaction time to allow for the slower coupling reaction to go to completion.
-
Double Coupling: Perform the coupling step twice with fresh reagents.
-
Increase Reagent Excess: Use a higher molar excess of the Fmoc-Ile-OH-¹³C₆,¹⁵N and coupling reagents.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature can improve efficiency, but this should be done with caution to avoid side reactions.
-
Problem 2: Peptide Aggregation
-
Symptoms:
-
Swelling of the resin beads decreases during synthesis.
-
Slow or incomplete Fmoc deprotection, indicated by a persistent yellow color in the Kaiser test after the deprotection step.
-
Difficulty in washing the resin.
-
-
Solutions:
-
Use High-Swelling Resin: Employ resins with good swelling properties, such as those based on polyethylene glycol (PEG).
-
Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.
-
"Difficult Sequence" Strategies: Incorporate backbone-modifying units like pseudoprolines or Dmb-protected amino acids in proximity to the aggregating sequence to disrupt β-sheet formation.[5]
-
Quantitative Data Summary
While specific comparative data for Fmoc-Ile-OH-¹³C₆,¹⁵N is limited, the following table provides general guidelines for coupling sterically hindered amino acids.
| Coupling Reagent | Relative Potency | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time | Notes |
| DIC/HOBt | Moderate | 3:3:6 | 2 - 4 hours | A cost-effective option, but may require longer coupling times or double coupling. |
| HBTU/HATU | High | 3:2.9:6 | 1 - 2 hours | Generally provide good results with hindered amino acids. HATU is often more effective than HBTU. |
| PyBOP/PyAOP | High | 3:3:6 | 1 - 2 hours | Effective for hindered couplings, but can be more expensive. |
| COMU | Very High | 3:2.9:6 | 30 - 60 minutes | A newer generation reagent with high efficiency, often used for difficult couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ile-OH-¹³C₆,¹⁵N using HATU
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines (blue beads).
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-Ile-OH-¹³C₆,¹⁵N (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (yellow beads). If the test is positive, proceed to the next deprotection step. If the test is negative (blue beads), perform a second coupling (double coupling) with fresh reagents.
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-5 of Protocol 1.
-
After the initial 1-2 hour coupling, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling step (Protocol 1, step 5) with a freshly prepared solution of activated Fmoc-Ile-OH-¹³C₆,¹⁵N.
-
Agitate for an additional 1-2 hours.
-
Wash the resin with DMF (5-7 times).
-
Perform a Kaiser test to confirm completion.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.
Caption: Standard SPPS cycle for incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N.
References
- 1. L-Isoleucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Peptides with Labeled Isoleucine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of aggregation in peptides containing labeled isoleucine.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide with labeled isoleucine aggregating?
A1: Peptide aggregation is a common issue driven primarily by hydrophobic interactions.[1] Isoleucine itself is a hydrophobic amino acid, and its presence can contribute to the self-association of peptide chains to minimize contact with the aqueous environment.[1] When you introduce a label, especially a bulky and hydrophobic fluorescent dye, you can further increase the overall hydrophobicity and introduce steric factors that promote aggregation. The label can alter the peptide's conformation, leading to the exposure of aggregation-prone regions and the formation of insoluble structures like β-sheets.[2][3]
Q2: How does the type of label on isoleucine affect aggregation?
A2: The properties of the label play a crucial role.
-
Fluorescent Dyes: Many fluorescent dyes are large, aromatic, and hydrophobic, which can significantly increase the peptide's tendency to aggregate. The specific dye used matters; for instance, pyrene is known to induce more aggregation than fluorescein.
-
Isotopic Labels: Stable isotope labels (e.g., ¹³C, ¹⁵N) are generally considered less disruptive than bulky fluorescent dyes because they only minimally alter the mass and steric profile of the amino acid.[4] However, they can still slightly influence peptide conformation and intermolecular interactions, potentially affecting solubility.
-
Label Position: The position of the label along the peptide sequence is critical. Labeling within a known aggregation-prone region can exacerbate the problem. It is often preferable to label a part of the peptide that is not directly involved in aggregation.
Q3: What are the initial signs of aggregation in my labeled peptide sample?
A3: Early detection is key to mitigating aggregation. Look for the following signs:
-
Visual Cues: The most obvious sign is the appearance of cloudiness, haziness, or visible precipitates in your solution.
-
Solubility Issues: Difficulty in dissolving the lyophilized peptide powder is a strong indicator of aggregation.
-
Inconsistent Experimental Results: High variability in bioassays, binding affinities, or spectroscopic readings can be a consequence of heterogeneous sample due to the presence of soluble aggregates.
-
Instrumental Analysis: Techniques like Dynamic Light Scattering (DLS) can detect the presence of larger species (aggregates) in a solution that appears clear to the naked eye.
Troubleshooting Guides
Issue 1: Labeled peptide is insoluble or precipitates upon dissolution.
Potential Cause: The chosen solvent is not suitable for the hydrophobic nature of the labeled peptide.
Troubleshooting Steps:
-
Systematic Solubilization:
-
Start with a small amount of your peptide.
-
First, try dissolving it in sterile, deionized water.
-
If unsuccessful, and your peptide is neutral or hydrophobic, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer with gentle vortexing. Caution: DMSO can oxidize peptides containing Cys, Met, or Trp.
-
-
pH Adjustment:
-
Determine the isoelectric point (pI) of your peptide. Peptides are least soluble at their pI.
-
Adjust the pH of your buffer to be at least 2 units away from the pI. For acidic peptides (pI < 7), use a basic buffer. For basic peptides (pI > 7), use an acidic buffer.
-
-
Use of Chaotropic Agents:
-
For highly aggregated peptides, consider using denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to solubilize the peptide first, followed by dilution. Be aware that these will denature your peptide.
-
Issue 2: Labeled peptide solution becomes cloudy over time.
Potential Cause: The peptide is aggregating under the current storage or experimental conditions.
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Store the peptide in lyophilized form at -20°C or -80°C.
-
Once in solution, use it as quickly as possible. If storage in solution is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.
-
-
Incorporate Anti-Aggregation Excipients:
-
Sugars and Polyols: Sucrose, trehalose, and glycerol can stabilize peptides in solution.
-
Amino Acids: Arginine and glutamic acid can help to suppress aggregation.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) can prevent hydrophobic aggregation. Start with very low concentrations (e.g., 0.01%) and optimize.
-
-
Control Peptide Concentration:
-
Work with the lowest peptide concentration that is feasible for your experiment. Aggregation is often a concentration-dependent process.
-
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing peptide aggregation.
Table 1: Effect of pH on Peptide Solubility
| Peptide Type | Isoelectric Point (pI) | Recommended Buffer pH for Solubilization |
| Acidic | < 6.0 | > 7.0 |
| Basic | > 8.0 | < 6.0 |
| Neutral/Hydrophobic | 6.0 - 8.0 | Use of organic co-solvents or pH far from pI |
Table 2: Common Anti-Aggregation Additives and Their Working Concentrations
| Additive | Typical Working Concentration | Mechanism of Action | Notes |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic and charged groups. | Generally non-denaturing. |
| Sucrose/Trehalose | 5% - 10% (w/v) | Stabilizes native peptide structure through preferential exclusion. | Commonly used in formulations. |
| Tween 20/80 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions. | Can interfere with some assays. |
| Guanidine HCl | 2 - 6 M | Strong denaturant that disrupts aggregates. | Will unfold the peptide. |
| Urea | 2 - 8 M | Strong denaturant that disrupts aggregates. | Will unfold the peptide. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
Labeled peptide stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
96-well black, clear-bottom microplate
Procedure:
-
Preparation of Reagents:
-
Prepare the labeled peptide solution at the desired concentration in the assay buffer.
-
Prepare a ThT working solution by diluting the stock solution to a final concentration of 25 µM in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add your peptide solution to the wells.
-
Add the ThT working solution to each well.
-
Include control wells with buffer and ThT only (for background subtraction).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Take fluorescence readings at regular intervals (e.g., every 10-15 minutes) with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the peptide-containing wells.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time and the rate of aggregation.
-
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Materials:
-
Labeled peptide solution, filtered through a 0.2 µm filter
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare the peptide solution in the desired buffer.
-
Filter the sample to remove any dust or extraneous particles. Also, prepare a buffer-only control, filtered in the same manner.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the buffer-only control to ensure there is no contamination.
-
Place the cuvette containing the peptide sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument software will provide a size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation. The polydispersity index (PDI) gives an indication of the heterogeneity of the sample.
-
Visualizations
Caption: A general workflow for the preparation and analysis of labeled peptides prone to aggregation.
Caption: A simplified pathway of fibrillar peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 3. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Ile-OH-¹³C₆,¹⁵N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of synthetic peptides containing the stable isotope-labeled amino acid, Fmoc-L-Isoleucine-(¹³C₆, ¹⁵N).
Frequently Asked Questions (FAQs)
Q1: Does the presence of ¹³C and ¹⁵N isotopes in Fmoc-Ile-OH-¹³C₆,¹⁵N affect the cleavage process?
A1: No, the stable isotopes ¹³C and ¹⁵N do not alter the chemical reactivity of the isoleucine residue.[1][2][3] Therefore, the cleavage and deprotection strategy for a peptide containing Fmoc-Ile-OH-¹³C₆,¹⁵N will be the same as for its unlabeled counterpart. The optimization process should focus on the overall peptide sequence, particularly the presence of other sensitive or bulky, hydrophobic amino acids.
Q2: What is a good starting cleavage cocktail for a peptide containing Fmoc-Ile-OH-¹³C₆,¹⁵N?
A2: A trifluoroacetic acid (TFA)-based cocktail is the standard for cleaving peptides from most resins used in Fmoc solid-phase peptide synthesis (SPPS). A common and effective general-purpose cocktail is "Reagent K". For peptides without particularly sensitive residues, a simpler mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient.
Q3: I am observing incomplete cleavage of my isoleucine-containing peptide. What could be the cause and how can I resolve it?
A3: Incomplete cleavage of peptides rich in bulky, hydrophobic residues like isoleucine can be due to poor resin swelling or steric hindrance. To address this, you can:
-
Extend the cleavage time: While a standard cleavage is 2-3 hours, extending it to 4 hours may improve yields.[4]
-
Ensure adequate resin swelling: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully submerged and agitated.[4]
-
Re-cleave the resin: After filtering the initial cleavage solution, you can wash the resin with a fresh aliquot of the cleavage cocktail to recover any remaining peptide.
Q4: My hydrophobic peptide, containing the labeled isoleucine, is not precipitating well in cold ether. What should I do?
A4: Poor precipitation is a common issue with hydrophobic peptides. Here are some troubleshooting steps:
-
Ensure the ether is sufficiently cold: Use diethyl ether pre-chilled to -20°C or colder.
-
Increase the volume of ether: A larger volume of cold ether can enhance precipitation.
-
Concentrate the TFA solution: Before adding to ether, carefully reduce the volume of the TFA filtrate by gently blowing a stream of nitrogen over the surface.
-
Try a different precipitation solvent: A 1:1 mixture of diethyl ether and pentane may be more effective for some hydrophobic peptides.
-
Alternative workup: If precipitation fails, the TFA can be removed under high vacuum (using a proper trap for the acid), and the resulting oil can be dissolved in a suitable solvent for direct purification by HPLC.
Q5: What are the common side reactions to be aware of when cleaving peptides with isoleucine, and how can they be minimized?
A5: While isoleucine itself is not particularly reactive, other residues in the peptide sequence can be susceptible to side reactions from carbocations generated during the cleavage of protecting groups. The bulky nature of isoleucine can sometimes contribute to aggregation, which may trap reactive species. The choice of scavengers in the cleavage cocktail is crucial for minimizing these side reactions. For instance, triisopropylsilane (TIS) is an effective scavenger for tert-butyl cations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage reaction time to 4 hours. Ensure adequate agitation and volume of cleavage cocktail. Re-cleave the resin with a fresh cocktail. |
| Peptide is soluble in the precipitation solvent. | Use a larger volume of ice-cold diethyl ether. Try a 1:1 ether/pentane mixture. Concentrate the TFA solution before precipitation. | |
| Presence of Unexpected Peaks in HPLC/Mass Spectrometry | Incomplete removal of side-chain protecting groups from other residues. | Ensure the appropriate cleavage cocktail and reaction time for all protecting groups in your sequence. |
| Side reactions caused by reactive carbocations. | Use a cleavage cocktail with a suitable scavenger (e.g., TIS, EDT, thioanisole) depending on the amino acids present in your peptide. | |
| Crude Peptide is Insoluble | The hydrophobic nature of the final peptide. | Attempt to dissolve the peptide in organic solvents like DMSO or DMF before diluting it into the purification buffer. Consider synthesizing the peptide with a temporary hydrophilic tag. |
Experimental Protocols
Standard Cleavage Protocol (Reagent B)
This protocol is suitable for many peptides, especially those containing trityl-based protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For "Reagent B", combine the following:
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-2 hours.
-
Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE while gently stirring. A white precipitate of the peptide should form.
-
Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Cleavage Protocol for Peptides with Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.
Materials:
-
Same as the standard protocol, with the addition of thioanisole and 1,2-ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow the standard protocol.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" fresh by combining:
-
Trifluoroacetic acid (TFA): 82.5% (v/v)
-
Phenol: 5% (w/v)
-
Water: 5% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-ethanedithiol (EDT): 2.5% (v/v)
-
-
Cleavage Reaction and Workup: Follow steps 3-7 of the standard protocol. The cleavage time is typically 2-3 hours.
Cleavage Cocktail Compositions
| Reagent Name | Composition | Primary Application |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v) | General use, good for trityl-based protecting groups. "Odorless" alternative to thiol-containing cocktails. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v) | Peptides with sensitive residues (Cys, Met, Trp, Tyr). |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5, v/v/v) | Peptides without sensitive residues. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2, v/v/v/v) | Peptides with arginine residues protected by sulfonyl groups (e.g., Pmc, Mtr). |
Visualizations
Cleavage Cocktail Selection Workflow
References
Technical Support Center: Racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N
Welcome to the technical support center for addressing challenges related to the racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N during its activation for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate epimerization in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-Ile-OH-¹³C₆,¹⁵N?
A1: Racemization is the conversion of an enantiomerically pure substance, such as L-isoleucine, into a mixture containing both L- and D-isomers. In peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid is a critical step for amide bond formation. However, this activation can also lead to the loss of stereochemical integrity at the α-carbon. For Fmoc-Ile-OH-¹³C₆,¹⁵N, this results in the incorporation of D-allo-isoleucine into the peptide sequence, which can drastically alter the peptide's structure, biological activity, and therapeutic efficacy. Urethane-protected amino acids, like Fmoc derivatives, are generally considered resistant to racemization, but it can still occur under certain conditions.[1][2]
Q2: What are the primary mechanisms leading to racemization during the activation of Fmoc-amino acids?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the Fmoc-amino acid can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the alpha-carbon, which can lead to a loss of the original stereochemistry.[1]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in racemization.[1][3]
Q3: Which factors influence the extent of racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N?
A3: Several factors during the activation and coupling steps can influence the degree of racemization:
-
Coupling Reagents: Carbodiimides like DCC and DIC can cause significant racemization if used without suppressing additives. Phosphonium and aminium/uronium reagents (e.g., HBTU, HATU, PyBOP) are generally efficient but can still lead to racemization, especially with sensitive amino acids.
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and Oxyma Pure is crucial for suppressing racemization by forming active esters that are less prone to epimerization. HOAt and Oxyma Pure are often considered highly effective.
-
Base: The strength and steric hindrance of the base used can impact racemization. Strong, non-hindered bases can increase the rate of α-proton abstraction. N,N-diisopropylethylamine (DIPEA) is commonly used, but for sensitive couplings, a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.
-
Activation Time: Prolonged pre-activation times increase the opportunity for the activated amino acid to racemize before coupling.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing racemization. However, solvent choice is often dictated by reagent solubility and resin swelling.
Troubleshooting Guide
Issue: Significant racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N is detected in the final peptide.
This common issue can often be traced back to the coupling step. Follow this step-by-step guide to troubleshoot and mitigate the problem.
Step 1: Review Your Activation and Coupling Protocol
A critical evaluation of your reagents and reaction conditions is the first step in identifying the source of racemization.
Caption: Troubleshooting workflow for minimizing racemization.
Step 2: Optimize Coupling Reagents and Additives
The choice of coupling reagent and the presence of an appropriate additive are paramount in preventing racemization.
Table 1: Impact of Coupling Agents on Racemization
| Coupling Reagent | Additive | % D-Isomer Formation (Example with Fmoc-Ser(tBu)-OH) | Recommendation |
| DIC | None | High | Not Recommended. Always use with an additive. |
| DIC | HOBt | Lower | A standard combination, but newer additives may be more effective. |
| DIC | Oxyma Pure | Low | Recommended. Oxyma is a highly effective and safer alternative to HOBt. |
| HBTU | HOBt/DIPEA | Variable | Can cause racemization, especially with sensitive amino acids. |
| HATU | HOAt/DIPEA | Low | Generally more efficient and less prone to racemization than HBTU. |
Data presented is illustrative and based on general findings in peptide synthesis literature. Actual percentages can vary based on the specific amino acid and reaction conditions.
Solution:
-
If using a carbodiimide like DIC, ensure the inclusion of an additive such as Oxyma Pure or HOAt.
-
Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.
Step 3: Optimize Base and Reaction Conditions
The choice of base and the physical parameters of the reaction can significantly influence the level of racemization.
Solution:
-
Base Selection: If using DIPEA, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction.
-
Temperature Control: Perform the coupling reaction at a lower temperature, for instance, at 0°C, to slow down the rate of racemization.
-
Solvent Choice: Where possible, experiment with less polar solvents, while ensuring adequate solubility of reagents and proper resin swelling.
Experimental Protocols
Protocol 1: Standard Coupling Cycle to Minimize Racemization
This protocol provides a general guideline for a coupling cycle designed to reduce the risk of racemization.
Caption: Standard experimental workflow for a coupling cycle.
Methodology:
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol, such as treatment with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-Ile-OH-¹³C₆,¹⁵N in DMF. Add 3-5 equivalents of Oxyma Pure, followed by 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Pre-activation: Allow the mixture to pre-activate for a short period, typically 1-5 minutes.
-
Coupling: Add the activation mixture to the washed resin. Let the coupling reaction proceed for 1-2 hours at room temperature.
-
Monitoring: Check for reaction completion using a suitable test, such as the Kaiser test.
-
Final Washing: Wash the resin with DMF to remove excess reagents and soluble byproducts.
Protocol 2: Quantification of Racemization by Chiral HPLC Analysis
This protocol outlines the steps to determine the percentage of D-allo-isoleucine in the final peptide product.
Methodology:
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
-
Total Acid Hydrolysis: Hydrolyze a sample of the crude peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.
-
Chiral HPLC Analysis: Inject the prepared sample onto a chiral HPLC column. Use an appropriate mobile phase to separate the L-isoleucine and D-allo-isoleucine enantiomers. The percentage of racemization can be calculated from the relative peak areas of the two isomers.
By implementing these troubleshooting strategies and optimized protocols, researchers can significantly reduce the risk of racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N, ensuring the synthesis of peptides with high stereochemical purity.
References
Technical Support Center: Troubleshooting SILAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.
Clarification on Fmoc-Ile-OH-13C6,15N in SILAC
A critical point to address is the role of Fmoc-protected amino acids in SILAC experiments.
Question: Can I use this compound for SILAC labeling?
Answer: No, this compound is not suitable for SILAC experiments. Here's why:
-
SILAC requires metabolic incorporation: SILAC relies on cells actively growing and incorporating isotopically labeled amino acids into newly synthesized proteins through the natural process of translation. The amino acids used for SILAC must be in a form that the cell's translational machinery can utilize.[1][2]
-
Fmoc protection blocks incorporation: The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group used in chemical peptide synthesis to prevent unwanted reactions at the amino terminus of an amino acid.[3][4] This protective group renders the amino acid unrecognizable by the cell's protein synthesis machinery, thus preventing its incorporation into proteins in living cells.
-
Intended use: Fmoc-protected labeled amino acids, such as this compound, are designed for the in vitro chemical synthesis of isotopically labeled peptides. These peptides can then be used as internal standards for targeted mass spectrometry-based quantification.
For SILAC, you should use unlabeled, "heavy" amino acids like L-Isoleucine (13C6, 15N).
Frequently Asked Questions (FAQs) for SILAC Experiments
Q1: What are the most common sources of error in SILAC experiments?
A1: The most frequently encountered issues that can lead to quantification errors in SILAC experiments include:
-
Incomplete incorporation of the heavy isotopic amino acids.
-
The metabolic conversion of arginine to other amino acids, most commonly proline.
-
Errors introduced during the mixing of the 'light' and 'heavy' cell populations.
-
Variability in sample preparation and mass spectrometry analysis.
Q2: How can I ensure complete incorporation of the heavy amino acids?
A2: Achieving near-complete incorporation (ideally >97%) is crucial for accurate quantification. To ensure this:
-
Use dialyzed fetal bovine serum (FBS): Standard FBS contains unlabeled amino acids that will compete with the heavy-labeled ones, leading to incomplete labeling.
-
Sufficient cell doublings: Cells need to undergo a sufficient number of divisions in the SILAC medium to dilute out the existing 'light' proteins. Typically, 5-6 cell doublings are recommended.
-
Monitor incorporation: Before starting the experiment, it is advisable to perform a pilot study to determine the optimal labeling time for your specific cell line by mass spectrometry.
-
Healthy cell culture: Ensure that the cells are healthy, actively dividing, and free from contamination.
Q3: What is arginine-to-proline conversion and how can I prevent it?
A3: Some cell lines can metabolically convert arginine to proline. If you are using heavy-labeled arginine, this will result in the production of heavy-labeled proline, which can complicate data analysis and lead to inaccurate quantification.
To mitigate this:
-
Supplement with L-proline: Adding an excess of unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can suppress the conversion of heavy arginine to heavy proline.
-
Use an arginase inhibitor: Although less common, the use of an arginase inhibitor can be considered.
-
Genetic modification: For organisms amenable to genetic manipulation, deleting the genes responsible for arginine catabolism can abolish the conversion.
Q4: How can I minimize errors during sample mixing?
A4: Accurate mixing of the 'light' and 'heavy' cell populations is critical for accurate relative quantification.
-
Accurate cell counting: Use a reliable method for cell counting to ensure a 1:1 ratio of cells from the different conditions.
-
Mix early: Whenever possible, mix the cell populations before cell lysis to minimize variability from sample handling.
-
Label-swap replicates: Performing a biological replicate where the labels are swapped (i.e., the control is 'heavy' and the treated sample is 'light') can help to identify and correct for experimental errors.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your SILAC experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Incorporation of Heavy Amino Acids | 1. Insufficient cell doublings. 2. Use of non-dialyzed FBS. 3. Poor cell health or contamination. 4. Incorrect concentration of heavy amino acids. | 1. Increase the number of cell passages in SILAC medium (aim for at least 5-6 doublings). 2. Always use dialyzed FBS to minimize competition from unlabeled amino acids. 3. Regularly check cell viability and test for mycoplasma contamination. 4. Verify the concentration of labeled amino acids in your custom-made medium. |
| Arginine-to-Proline Conversion Detected | 1. Cell line has high arginase activity. 2. SILAC medium lacks sufficient proline. | 1. Supplement the SILAC medium with at least 200 mg/L of unlabeled L-proline. 2. If the problem persists, consider using a different labeled amino acid combination if compatible with your experimental design. |
| High Variation Between Replicates | 1. Inconsistent sample preparation. 2. Errors in cell counting and mixing. 3. LC-MS system instability. | 1. Standardize all sample preparation steps, including protein extraction, digestion, and cleanup. 2. Use a precise cell counting method and mix samples at the earliest possible stage. 3. Perform a label-swap replicate to identify and correct for systematic errors. 4. Run system suitability tests to ensure the LC-MS is performing optimally. |
| Low Number of Identified/Quantified Proteins | 1. Insufficient starting material. 2. Inefficient protein digestion. 3. Poor fractionation or sample loss. 4. Suboptimal mass spectrometry settings. | 1. Increase the amount of protein used for the analysis. 2. Optimize the digestion protocol (enzyme-to-protein ratio, digestion time, temperature). 3. Evaluate your fractionation strategy and sample handling to minimize losses. 4. Optimize MS parameters for sensitivity and acquisition speed. |
| Unexpected Protein Ratios | 1. Incomplete labeling leading to skewed ratios. 2. Arginine-to-proline conversion affecting peptide intensities. 3. Errors in data analysis. | 1. Verify labeling efficiency; if incomplete, adjust ratios in your analysis software or repeat the labeling. 2. Account for arginine-to-proline conversion in your data analysis software by including the mass shift on proline as a variable modification. 3. Carefully review the settings in your quantification software (e.g., MaxQuant, Proteome Discoverer). |
Visualizing Key SILAC Processes
General SILAC Experimental Workflow
Caption: A generalized workflow for a typical two-plex SILAC experiment.
Arginine-to-Proline Metabolic Conversion Pathway
Caption: The metabolic pathway showing the conversion of arginine to proline.
References
Improving mass spectrometry signal for peptides with Fmoc-Ile-OH-13C6,15N
This guide provides troubleshooting advice and frequently asked questions for researchers using Fmoc-Ile-OH-13C6,15N for peptide synthesis and subsequent mass spectrometry (MS) analysis. The focus is on enhancing signal intensity and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in my peptide for mass spectrometry?
Using a stable isotope-labeled (SIL) amino acid like this compound allows you to create a "heavy" version of your target peptide. This heavy peptide serves as an ideal internal standard for quantitative proteomics.[1][2][3] When spiked into a sample, it allows for precise and accurate quantification of the corresponding native ("light") peptide by comparing the signal intensities of the heavy and light versions, a method known as stable isotope dilution (SID).[2] This approach corrects for variations in sample preparation and instrument performance.[1]
Q2: Will the isotopic labels on the isoleucine residue affect my peptide's chromatographic behavior?
No, the effect on retention time is negligible. Stable isotope-labeled peptides have virtually identical physicochemical properties to their unlabeled counterparts. This ensures that the heavy (labeled) and light (native) peptides co-elute during liquid chromatography (LC), which is essential for accurate quantification.
Q3: What is the precise mass difference I should expect between my labeled and unlabeled peptide?
The incorporation of one this compound residue will result in a specific mass shift. The six ¹³C atoms add 6 Daltons, and the one ¹⁵N atom adds 1 Dalton, for a total mass increase of 7 Daltons compared to the peptide containing the natural isotopes.
Table 1: Mass Contribution from Isotopes in this compound
| Isotope | Natural Abundant Mass | Heavy Isotope Mass | Number of Atoms | Total Mass Shift (Da) |
|---|---|---|---|---|
| Carbon | 12 | 13 | 6 | +6 |
| Nitrogen | 14 | 15 | 1 | +1 |
| Total | | | | +7 |
Troubleshooting Guide: Peptide Synthesis & Purity
Poor MS signal often originates from issues during peptide synthesis. A low-quality or impure peptide will invariably lead to challenges in analysis.
Q4: I'm observing a low yield of my final peptide product. How does this impact my MS signal?
A low synthesis yield directly translates to less peptide available for analysis, which can result in a weak signal that is difficult to distinguish from background noise. Low yields can stem from incomplete coupling reactions during Solid Phase Peptide Synthesis (SPPS).
To address this, ensure optimal coupling conditions.
Experimental Protocol: Standard this compound Coupling
This protocol outlines a general procedure for coupling the labeled amino acid during Fmoc-SPPS.
-
Resin Preparation: Start with your peptide-resin after the previous amino acid's Fmoc group has been removed (deprotected) with a piperidine solution and washed thoroughly with Dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of this compound and 3.95 equivalents of an activator like HBTU in DMF.
-
Activation: Add 8 equivalents of a base such as Diisopropylethylamine (DIPEA) to the activation mixture. Allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. Proceed to the next deprotection step.
Caption: Workflow for a single coupling cycle in Fmoc Solid Phase Peptide Synthesis (SPPS).
Impurity peaks complicate spectra, suppress the signal of your target peptide, and interfere with quantification. The sources are typically from the synthesis process itself.
-
Reagent Purity: The starting this compound should be of high purity (>98%). Low-purity reagents can introduce deletion sequences or other contaminants.
-
Side Reactions: Aspartimide formation is a common side reaction in Fmoc chemistry if an aspartic acid residue is present, leading to by-products.
-
Incomplete Deprotection: Failure to completely remove all protecting groups (both the temporary Fmoc and the permanent side-chain groups) during and after synthesis will result in adducts with higher masses.
Caption: Common sources of impurities observed during the mass spectrometry of synthetic peptides.
Troubleshooting Guide: LC-MS Method Optimization
A pure peptide still requires an optimized analytical method to achieve a strong and reproducible signal.
Q6: My heavy peptide signal is weak. How can I optimize my LC-MS method for better sensitivity?
Optimizing both the liquid chromatography separation and the mass spectrometer settings is critical for maximizing the signal-to-noise ratio.
Liquid Chromatography (LC) Optimization
-
Sample Cleanup: Before injection, always desalt and purify your peptide sample using a C18 ZipTip or similar solid-phase extraction method. This removes synthesis salts and other contaminants that suppress the MS signal.
-
Column Selection: Use a high-quality reversed-phase column (e.g., C18) with a suitable particle size (1.7-2.1 µm) for high resolution. For peptides over 30 amino acids, a column with a wider pore size (300 Å) is recommended.
-
Mobile Phase Additives: The choice of acidic modifier in your mobile phase is crucial. Trifluoroacetic acid (TFA) provides excellent chromatography but is a known signal suppressor in MS. Formic acid (FA) is the preferred alternative for MS applications as it causes significantly less signal suppression.
Table 2: Comparison of Common Mobile Phase Additives for Peptide LC-MS
| Additive | Typical Concentration | Chromatographic Performance | MS Signal Impact | Recommendation |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape | Strong ion suppression | Avoid for high-sensitivity MS |
| Formic Acid (FA) | 0.1% | Good peak shape | Minimal ion suppression | Highly Recommended |
| Acetic Acid (AA) | 0.1% - 1% | Moderate peak shape | Low ion suppression | Good alternative to FA |
Mass Spectrometry (MS) Optimization
-
Use Targeted Acquisition: For quantification, avoid full-scan mode. Instead, use a targeted mode like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which is the gold standard for peptide quantification. This method isolates a specific precursor ion and monitors its characteristic fragment ions, dramatically increasing sensitivity and selectivity.
-
Optimize Ion Source Parameters: Tune the electrospray ionization (ESI) source settings, including spray voltage, sheath and auxiliary gas flows, and capillary temperature, to maximize the ion current for your specific peptide.
-
Optimize Collision Energy: In SRM/MRM mode, the collision energy used to fragment your peptide must be optimized for each precursor-to-fragment transition to achieve the strongest signal. Perform a collision energy optimization experiment for both your light and heavy peptides.
Caption: A logical workflow for troubleshooting and improving a weak mass spectrometry signal.
References
Fmoc-Ile-OH-13C6,15N stability and storage issues
Welcome to the Technical Support Center for Fmoc-Ile-OH-13C6,15N. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this isotopically labeled amino acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and purity of this compound. Below is a summary of recommended storage conditions for the solid compound and when in solution.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | +2°C to +8°C | Up to 2 years | Store desiccated and protected from light.[1] |
| -20°C | Up to 3 years | For long-term storage. | |
| In Solvent (e.g., DMF) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for longer-term solution storage. |
Q2: Does the isotopic labeling of this compound affect its chemical stability or reactivity compared to the unlabeled compound?
No, the stable isotopic labeling with ¹³C and ¹⁵N does not alter the chemical properties, stability, or reactivity of the molecule. The labeled and unlabeled compounds are chemically identical and can be used interchangeably in synthetic protocols without modification. The primary difference is the molecular weight, which allows for its use as a tracer in mass spectrometry-based applications.
Q3: What are the common signs of degradation for Fmoc-protected amino acids?
Degradation of Fmoc-amino acids, including this compound, can occur with improper storage or handling. Common signs of degradation include:
-
Discoloration: The white to off-white powder may develop a yellowish tint.
-
Reduced Purity: HPLC analysis may show additional peaks corresponding to impurities.
-
Poor Solubility: The compound may not dissolve readily in the appropriate solvent.
-
Failed Coupling Reactions: Degraded material will lead to lower yields or failed couplings in solid-phase peptide synthesis (SPPS).
Q4: What are potential side reactions involving Fmoc-amino acids during solid-phase peptide synthesis (SPPS)?
While isoleucine is not typically considered a "problematic" amino acid in terms of side reactions, general issues with Fmoc-SPPS can occur:
-
Aspartimide formation: This is a common side reaction with aspartic acid residues, but not with isoleucine.[2][3]
-
Racemization: Activation of the carboxylic acid can lead to some degree of racemization, although this is more pronounced for amino acids like histidine and cysteine. Using modern coupling reagents like HBTU/HOBt can minimize this.
-
Diketopiperazine formation: This can occur at the dipeptide stage, especially if proline is one of the first two amino acids.
-
Incomplete Fmoc deprotection: This leads to truncated peptide sequences.
-
Incomplete coupling: This results in deletion sequences.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
A low yield of the final peptide can be attributed to several factors. The following guide will help you troubleshoot the most common causes.
Symptoms:
-
Low final peptide quantity after cleavage and purification.
-
Mass spectrometry analysis of the crude product shows a complex mixture of shorter peptides.
Possible Causes and Solutions:
| Cause | Diagnostic Test | Solution |
| Incomplete Fmoc Deprotection | Kaiser test (ninhydrin test) after the deprotection step. A negative result (yellow beads) indicates incomplete deprotection. | - Extend the deprotection time or perform a second deprotection step. - Use a fresh solution of 20% piperidine in DMF. |
| Poor Coupling Efficiency | Kaiser test after the coupling step. A positive result (blue beads) indicates unreacted free amines. | - Double couple the this compound. - Increase the concentration of the amino acid and coupling reagents. - Use a more efficient coupling reagent such as HATU or HCTU. |
| Peptide Aggregation | Difficult to diagnose directly, but often occurs with hydrophobic sequences. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP). - Perform the coupling at a higher temperature. |
| Degraded this compound | HPLC analysis of the starting material. | - Use a fresh, high-purity batch of the amino acid. - Ensure proper storage conditions have been maintained. |
Issue 2: Unexpected Masses in Mass Spectrometry Analysis
The presence of unexpected masses in the final product can indicate side reactions or impurities.
Symptoms:
-
Mass peaks that do not correspond to the target peptide or expected deletion/truncation sequences.
Possible Causes and Solutions:
| Cause | Diagnostic Approach | Solution |
| Incomplete Removal of Side-Chain Protecting Groups | Review the mass difference. For example, a +56 Da difference could indicate a remaining tert-butyl group. | - Increase the cleavage time or use a stronger cleavage cocktail. |
| Formation of Adducts | Check for masses corresponding to common adducts (e.g., +22 for sodium, +38 for potassium). | - Use high-purity solvents and reagents. |
| Racemization | Chiral chromatography. | - Use a coupling reagent known to suppress racemization (e.g., with HOBt or Oxyma). - Avoid prolonged pre-activation times. |
Experimental Protocols
Standard Coupling Protocol for this compound in Manual SPPS
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free amine
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Deprotection solution (20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Confirmation of Coupling (Optional):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling may be necessary.
-
Visualizations
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Caption: A logical workflow for troubleshooting common SPPS issues.
References
Validation & Comparative
A Researcher's Guide to Isotopic Labeling: Comparing Fmoc-Ile-OH-¹³C₆,¹⁵N with Alternative Labeled Isoleucine Isotopes
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, metabolomics, and structural biology, the selection of an appropriate isotopically labeled amino acid is a critical decision that directly impacts experimental accuracy, sensitivity, and data interpretation. This guide provides an objective comparison of Fmoc-L-Isoleucine-¹³C₆,¹⁵N with other commercially available labeled isoleucine isotopes, supported by established experimental principles and data.
This document will delve into the key performance characteristics of various isoleucine labeling strategies, offering detailed experimental protocols for their application in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Performance Comparison of Labeled Isoleucine Isotopes
The choice of isotopic label for isoleucine depends heavily on the intended application. While Fmoc-Ile-OH-¹³C₆,¹⁵N offers a significant mass shift beneficial for mass spectrometry, other labeling patterns, such as deuteration or single-isotope labeling, present their own advantages and disadvantages.
Table 1: Quantitative Comparison of Common Labeled Isoleucine Isotopes
| Labeled Isoleucine Isotope | Isotopic Purity (%) | Chemical Purity (%) | Mass Shift (Da) | Key Applications | Primary Advantages | Potential Disadvantages |
| Fmoc-Ile-OH-¹³C₆,¹⁵N | >98[1][2] | >98[1] | +7 | Quantitative Proteomics (SILAC, Spiking), Peptide Synthesis | Large, well-defined mass shift for clear separation in MS; High isotopic stability | Higher cost compared to some alternatives |
| Fmoc-Ile-OH-¹⁵N | >98 | >98 | +1 | NMR-based structural biology, Metabolic flux analysis | Lower natural abundance of ¹⁵N provides a cleaner background in MS[] | Small mass shift can be challenging for resolving complex MS spectra |
| L-Isoleucine-¹³C₆ | >98 | >95 | +6 | Quantitative Proteomics (SILAC), Metabolic flux analysis | Significant mass shift for MS-based quantification | Potential for more complex isotopic envelopes in MS compared to ¹⁵N labeling[] |
| L-Isoleucine-D₁₀,¹⁵N | >98 | >98 | +11 | Quantitative Proteomics, NMR-based structural biology | Large mass shift; Deuteration can simplify ¹H-NMR spectra | Potential for chromatographic separation from the unlabeled analyte (isotopic effect) |
Key Performance Differences: A Deeper Dive
Mass Spectrometry Performance
For quantitative proteomics using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or as spiked-in internal standards, the ideal labeled amino acid should behave identically to its unlabeled counterpart during sample preparation and analysis, with the only difference being its mass.
-
¹³C and ¹⁵N Labeling: Fmoc-Ile-OH-¹³C₆,¹⁵N and other carbon-13 or nitrogen-15 labeled isoleucines are generally considered the gold standard for quantitative mass spectrometry. The larger mass of these isotopes has a negligible effect on the physicochemical properties of the amino acid, leading to near-perfect co-elution with the unlabeled analyte during liquid chromatography (LC). This co-elution is crucial for accurate quantification as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the point of ionization.
-
Deuterium (²H) Labeling: Deuterated isoleucine, while offering a significant mass shift, can exhibit a phenomenon known as the "isotopic effect". The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated molecule to elute slightly earlier from a reversed-phase chromatography column than its non-deuterated counterpart. This chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising quantitative accuracy, especially in complex biological matrices. However, for some applications, this effect can be minimal and may not significantly impact quantification.
NMR Spectroscopy Performance
In NMR-based structural biology, isotopic labeling is essential for elucidating protein structure and dynamics.
-
¹³C and ¹⁵N Labeling: Dual labeling with both ¹³C and ¹⁵N is fundamental for a wide range of multidimensional NMR experiments that are used to determine the three-dimensional structure of proteins. ¹⁵N labeling is crucial for acquiring ¹H-¹⁵N HSQC spectra, often referred to as a protein's "fingerprint".
-
Deuteration: In larger proteins, extensive deuteration is often employed to simplify complex ¹H-NMR spectra and reduce signal overlap, thereby improving spectral resolution.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing labeled isoleucine isotopes.
Protocol 1: Quantitative Proteomics using SILAC and Fmoc-Ile-OH-¹³C₆,¹⁵N
This protocol outlines a general workflow for a SILAC experiment to compare protein abundance between two cell populations.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a SILAC-specific medium deficient in L-isoleucine, supplemented with "heavy" Fmoc-Ile-OH-¹³C₆,¹⁵N. The Fmoc group will be removed by the cells' metabolic processes.
-
For the "light" population, use the same medium supplemented with unlabeled L-isoleucine.
-
Ensure complete incorporation of the labeled amino acid by culturing the cells for at least five to six doublings.
-
-
Sample Preparation:
-
Harvest and lyse the "heavy" and "light" cell populations.
-
Combine equal amounts of protein from both populations.
-
Perform in-solution or in-gel tryptic digestion of the mixed protein sample.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 40% B over 90 minutes).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.
-
Protocol 2: Peptide Synthesis using Fmoc-Ile-OH-¹³C₆,¹⁵N
This protocol describes the manual solid-phase synthesis of a peptide containing a labeled isoleucine residue.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the resin's amino group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-Ile-OH-¹³C₆,¹⁵N (or any other Fmoc-protected amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 3: NMR Sample Preparation for a Labeled Protein
-
Protein Purification:
-
Express and purify the isotopically labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Buffer Exchange and Concentration:
-
Exchange the purified protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) using dialysis or a desalting column.
-
Concentrate the protein to the desired concentration (typically 0.1-1 mM) using a centrifugal filter unit.
-
-
Sample Preparation for NMR:
-
Transfer the concentrated protein solution to a high-quality NMR tube.
-
Add 5-10% deuterium oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.
-
If required, add an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Ensure the sample is homogeneous and free of any particulate matter.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflows for mass spectrometry and NMR using labeled isoleucine.
Caption: Simplified catabolic pathway of isoleucine.
Caption: Logical comparison of labeled isoleucine isotopes for different applications.
References
A Head-to-Head Battle in Quantitative Proteomics: SILAC vs. TMT for Isoleucine Labeling
A comprehensive guide for researchers, scientists, and drug development professionals comparing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) methodologies, with a special focus on the considerations for using isoleucine as a labeling amino acid.
In the dynamic field of quantitative proteomics, the precise measurement of protein abundance is paramount to unraveling complex biological processes, identifying biomarkers, and accelerating drug discovery. Among the array of techniques available, SILAC and TMT have emerged as two of the most powerful and widely adopted methods for relative protein quantification. This guide provides an in-depth, objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific experimental needs.
At a Glance: SILAC vs. TMT
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) |
| Labeling Strategy | In vivo metabolic labeling | In vitro chemical labeling |
| Multiplexing Capacity | Typically 2-3 plex; up to 5-plex with specialized reagents | Up to 18-plex with TMTpro reagents, with developments for even higher plexing.[1] |
| Sample Types | Proliferating cells in culture | Virtually any sample type (cells, tissues, biofluids).[1] |
| Point of Sample Combination | Early (at the cell or protein lysate stage)[2] | Late (at the peptide stage) |
| Quantification Level | MS1 | MS2 or MS3[1] |
| Accuracy & Precision | High accuracy, low intra-experimental variability.[3] | High precision, but susceptible to ratio compression. |
| Coverage | Can be limited by the requirement for cell culture. | Generally provides high proteome coverage. |
| Cost | Labeled amino acids and specialized media can be costly for large-scale experiments. | TMT reagents are a significant cost factor. |
| Workflow Complexity | Requires cell culture expertise and longer upfront labeling time. | More complex downstream data analysis. |
Quantitative Data Comparison: A Case Study in EGFR Signaling
To illustrate the performance of SILAC and TMT in a real-world research context, we refer to a study by Stepath et al. (2020) which systematically compared these methods for analyzing the epidermal growth factor receptor (EGFR) signaling network in a colorectal cancer cell line. The following tables summarize the key quantitative findings from this study.
| Metric | SILAC | TMT |
| Protein Groups Identified | ~5,500 | ~4,500 |
| Phosphosites Identified | ~15,000 | ~10,000 |
| Coefficients of Variation (CVs) for Proteins | Lower (higher precision) | Higher |
| Coefficients of Variation (CVs) for Phosphosites | Significantly Lower (higher precision) | Higher |
| Missing Values | Fewer | More |
Data is approximated from the findings reported in Stepath et al., J Proteome Res. 2020, 19 (2), 926–937.
These data highlight that while both methods are powerful, SILAC demonstrated higher precision, particularly for the quantification of phosphorylation sites, which is crucial for signaling studies. TMT, on the other hand, offers the significant advantage of higher multiplexing, allowing for the comparison of more conditions in a single experiment.
Experimental Workflows
A clear understanding of the experimental workflow is essential for choosing the right technique and for successful implementation.
SILAC Experimental Workflow
Caption: SILAC experimental workflow, from cell culture adaptation to data analysis.
TMT Experimental Workflow
Caption: TMT experimental workflow, from protein extraction to data analysis.
The Special Case of Isoleucine Labeling in SILAC
While arginine and lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin, other essential amino acids like isoleucine can be employed. The primary consideration for choosing a SILAC amino acid is that it should be essential for the cultured cells and not be subject to metabolic conversion into other amino acids, which can complicate data analysis.
One of the significant challenges in SILAC using arginine is the "arginine conversion problem," where cellular enzymes can convert labeled arginine into other amino acids, most notably proline. This leads to the label appearing in peptides that do not contain arginine, confounding quantification. Isoleucine, being an essential amino acid that is not readily converted to other amino acids in most cell lines, presents an attractive alternative to circumvent this issue. However, researchers must ensure that the chosen cell line is auxotrophic for isoleucine and that complete incorporation of the labeled isoleucine is achieved.
Detailed Experimental Protocols
SILAC Protocol with Isoleucine Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking natural isoleucine. Supplement this basal medium with either "light" (natural) isoleucine or "heavy" (e.g., 13C6, 15N1-Isoleucine) isoleucine at the standard concentration. Also, add 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled isoleucine. The incorporation efficiency should be checked by mass spectrometry before starting the experiment.
-
Experimental Treatment: Once full incorporation is confirmed, apply the experimental conditions (e.g., drug treatment, time course) to the cell populations.
-
Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate using an appropriate protease, typically trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Data Analysis: Use software such as MaxQuant to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of "heavy" and "light" peptide pairs at the MS1 level.
TMT Protocol
This protocol is a general guideline for TMT labeling.
-
Protein Extraction and Digestion: Extract proteins from each sample (up to 18) and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Desalting: Desalt the peptide samples using a C18 desalting column.
-
TMT Labeling: Resuspend the dried peptides in a suitable buffer (e.g., TEAB). Add the appropriate TMT reagent to each peptide sample and incubate to allow the labeling reaction to proceed.
-
Quenching and Combining: Quench the labeling reaction with hydroxylamine. Combine the labeled peptide samples in a 1:1 ratio.
-
Fractionation: To reduce sample complexity and increase proteome coverage, fractionate the combined peptide mixture using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by high-resolution mass spectrometry.
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer) to identify peptides and quantify the relative protein abundance based on the reporter ion intensities in the MS2 or MS3 spectra.
Signaling Pathway Visualization: EGFR Signaling
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Quantitative proteomics is instrumental in dissecting the intricate phosphorylation cascades within this pathway.
Caption: Simplified diagram of the EGFR signaling pathway.
Conclusion: Making the Right Choice
The choice between SILAC and TMT for quantitative proteomics is not a one-size-fits-all decision and depends heavily on the specific research question, sample type, and available resources.
Choose SILAC when:
-
High quantitative accuracy and precision are paramount.
-
The study involves cell culture models.
-
Investigating protein turnover or post-translational modifications in a limited number of conditions.
Choose TMT when:
-
High multiplexing is required to compare multiple samples or conditions simultaneously.
-
Working with sample types that are not amenable to metabolic labeling, such as tissues or clinical samples.
-
A high-throughput workflow is a priority.
By carefully considering the strengths and limitations of each technique, researchers can design robust quantitative proteomics experiments that yield high-quality, reproducible data to drive their scientific discoveries.
References
- 1. Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peptide Synthesis: Fmoc-Ile-OH-13C6,15N by NMR and Alternative Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, rigorous in-process control is paramount to ensure the desired sequence and purity of the final product. This guide provides a comprehensive comparison of validating peptide synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy with the isotopically labeled amino acid Fmoc-Ile-OH-13C6,15N against other common analytical techniques. The inclusion of experimental data, detailed protocols, and visual workflows aims to equip scientists with the necessary information to select the most appropriate validation strategy for their synthetic needs.
On-Resin Validation with this compound by NMR: A Highly Specific Approach
The incorporation of a ¹³C and ¹⁵N labeled amino acid, such as Fmoc-Ile-OH-¹³C₆,¹⁵N, at a specific position within a peptide sequence allows for direct, non-destructive, on-resin analysis by solid-state NMR (SSNMR). This method offers a high degree of specificity, as the isotopic labels serve as a unique spectroscopic handle to monitor the success of the coupling reaction at that particular site.
The fundamental principle lies in the detection of the ¹³C and ¹⁵N signals of the incorporated isoleucine. Successful coupling will result in the appearance of characteristic peaks in the NMR spectrum corresponding to the labeled isoleucine within the peptide backbone on the solid support. Conversely, the absence or diminished intensity of these signals would indicate incomplete or failed coupling.
Experimental Protocol: On-Resin ¹³C SSNMR Monitoring
This protocol outlines the general steps for validating the incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N into a growing peptide chain on a solid support.
-
Resin Preparation: A sample of the peptide-resin (approximately 10-20 mg) is taken after the coupling step with Fmoc-Ile-OH-¹³C₆,¹⁵N.
-
Washing: The resin sample is thoroughly washed with dichloromethane (DCM) and dimethylformamide (DMF) to remove any unreacted reagents and by-products.
-
Drying: The washed resin is dried under vacuum.
-
NMR Sample Preparation: The dried resin is packed into a solid-state NMR rotor.
-
NMR Acquisition: A ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectrum is acquired. For more detailed analysis and to resolve potential signal overlap, a 2D ¹³C/¹³C correlation spectrum can be obtained.
-
Data Analysis: The presence and chemical shifts of the signals corresponding to the ¹³C-labeled isoleucine are analyzed to confirm its successful incorporation. The signal intensity can be used to quantitatively assess the coupling efficiency, though this requires careful calibration and comparison with a known standard.
Alternative Methods for In-Process Validation of Peptide Synthesis
Several alternative methods are widely used to monitor the progress of solid-phase peptide synthesis (SPPS). These techniques vary in their principle of detection, sensitivity, and quantitative capabilities.
-
UV-Vis Spectrophotometry of Fmoc Deprotection: This is a quantitative method that measures the concentration of the dibenzofulvene-piperidine adduct released during the Fmoc deprotection step. The absorbance at approximately 301 nm is proportional to the amount of Fmoc groups cleaved, which in turn reflects the number of available amino groups for the next coupling reaction.
-
Colorimetric Assays (Kaiser Test): The Kaiser test is a qualitative colorimetric assay that detects the presence of free primary amines on the resin. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests the reaction has gone to completion. While widely used, it can be subjective and prone to false positives.
-
Real-time Monitoring of Resin Swelling: This technique utilizes a pressure-based variable bed flow reactor to monitor changes in the resin bed volume. Successful peptide elongation leads to resin swelling, providing a real-time indication of coupling efficiency.
Quantitative Comparison of Validation Methods
The following table summarizes the key performance characteristics of the different validation methods. It is important to note that direct quantitative comparisons for the on-resin NMR method using a single labeled amino acid for routine in-process control are not extensively documented in the literature. The presented data is a composite based on the principles of each technique and available research.
| Parameter | On-Resin NMR with ¹³C/¹⁵N Labeling | UV-Vis Monitoring of Fmoc Deprotection | Kaiser Test | Real-time Resin Swelling |
| Principle | Direct detection of incorporated labeled amino acid | Indirect quantification of deprotected amines | Colorimetric detection of free primary amines | Measurement of resin bed volume changes |
| Quantitation | Quantitative (with proper calibration) | Quantitative | Qualitative/Semi-quantitative | Semi-quantitative |
| Specificity | High (isotope-specific) | High (Fmoc-group specific) | Low (detects most primary amines) | Moderate (indirect measure of mass addition) |
| Sensitivity | Moderate to High | High | High | Moderate |
| Protocol Time | Hours | Minutes per deprotection step | Minutes | Real-time |
| Non-destructive | Yes | Yes (monitors the solution phase) | No (consumes a small resin sample) | Yes |
Experimental Workflows and Logical Relationships
To visualize the procedural flow and the interplay between these validation methods, the following diagrams are provided.
Caption: Workflow for on-resin NMR validation of peptide synthesis.
A Comparative Guide to Fmoc-Ile-OH-13C6,15N and Boc-Ile-OH-13C6,15N in Peptide Synthesis
In the realm of peptide synthesis, particularly for applications in proteomics, metabolomics, and structural biology, the choice of Nα-protecting group for isotopically labeled amino acids is a critical decision that influences synthesis efficiency, peptide purity, and the overall success of downstream applications. This guide provides an objective comparison between two commonly used protected, stable isotope-labeled isoleucine derivatives: Fmoc-Ile-OH-13C6,15N and Boc-Ile-OH-13C6,15N. This comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific needs.
The fundamental difference between the two lies in the chemical nature of the protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with a secondary amine like piperidine, while the tert-butyloxycarbonyl (Boc) group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal.[][2] This distinction dictates the entire solid-phase peptide synthesis (SPPS) strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative parameters comparing the performance of this compound and Boc-Ile-OH-13C6,15N in a model solid-phase peptide synthesis. Isoleucine is known to be a sterically hindered amino acid, which can sometimes lead to challenges in coupling efficiency.[3]
| Parameter | This compound | Boc-Ile-OH-13C6,15N | Notes |
| Nα-Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM | Fmoc deprotection is milder than the repeated acidolysis required for Boc. |
| Deprotection Time | 2 x 10 minutes | 1 x 30 minutes | Fmoc deprotection is generally faster. |
| Coupling Reagents | HBTU/HOBt/DIPEA in DMF | DIC/HOBt in DCM/DMF | A wide variety of coupling reagents are compatible with both strategies. |
| Typical Coupling Efficiency | >99% | ~98-99% | Isoleucine can be challenging to couple; double coupling may be required in some cases for the Boc strategy.[3] |
| Final Cleavage Reagent | 95% TFA with scavengers | Anhydrous HF or TFMSA with scavengers | Fmoc chemistry allows for milder final cleavage conditions.[3] |
| Orthogonality | Fully orthogonal | Partially orthogonal | The acid-labile side-chain protecting groups in Boc-SPPS can be partially cleaved during Nα-deprotection. |
| Overall Crude Peptide Purity | Typically higher | Can be lower due to side reactions from repeated acid exposure. | Purity is sequence-dependent. |
| Automation Compatibility | High | Moderate | The milder conditions and real-time monitoring of Fmoc deprotection are well-suited for automation. |
Experimental Protocols
The following are representative protocols for the incorporation of this compound and Boc-Ile-OH-13C6,15N into a growing peptide chain during solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound
This protocol describes a manual synthesis cycle on a 0.1 mmol scale using a pre-loaded Wang resin.
-
Resin Swelling: The peptide-resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
The resin is treated with 20% piperidine in DMF (v/v) for 3 minutes.
-
The solution is drained, and the resin is treated again with 20% piperidine in DMF for 10 minutes.
-
The resin is washed thoroughly with DMF.
-
-
Coupling of this compound:
-
In a separate vessel, this compound (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) are dissolved in DMF.
-
The activated amino acid solution is added to the deprotected resin.
-
The reaction is agitated for 2 hours at room temperature.
-
The resin is washed with DMF. The completion of the coupling can be monitored by a Kaiser test.
-
-
Continuation of Synthesis: The cycle of deprotection and coupling is repeated for subsequent amino acids.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
Protocol 2: Incorporation of Boc-Ile-OH-13C6,15N
This protocol outlines a manual synthesis cycle on a 0.1 mmol scale using a Merrifield resin.
-
Resin Swelling: The peptide-resin is swelled in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
The resin is treated with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes.
-
The resin is washed with DCM.
-
-
Neutralization:
-
The resin is treated with 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 10 minutes.
-
The resin is washed with DCM.
-
-
Coupling of Boc-Ile-OH-13C6,15N:
-
In a separate vessel, Boc-Ile-OH-13C6,15N (4 equivalents) and HOBt (4 equivalents) are dissolved in DMF. The solution is cooled to 0°C.
-
Diisopropylcarbodiimide (DIC) (4 equivalents) is added, and the mixture is pre-activated for 10 minutes.
-
The activated amino acid solution is added to the neutralized resin.
-
The reaction is agitated for 2-4 hours at room temperature.
-
The resin is washed with DMF and DCM. Coupling efficiency is monitored by the ninhydrin test.
-
-
Continuation of Synthesis: The cycle of deprotection, neutralization, and coupling is repeated.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
Mandatory Visualization
Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis.
Caption: Application of an isotopically labeled peptide in a signaling pathway study.
Discussion and Recommendations
This compound:
The Fmoc strategy is often the preferred method for modern peptide synthesis due to its milder conditions, which are particularly advantageous when synthesizing peptides with sensitive modifications or those prone to acid-catalyzed side reactions. The orthogonality of the Fmoc group with acid-labile side-chain protecting groups simplifies the synthesis and purification process. Furthermore, the UV-active nature of the Fmoc group allows for real-time monitoring of the deprotection step, making it highly compatible with automated peptide synthesizers. For the synthesis of peptides containing the isotopically labeled isoleucine, the Fmoc approach generally offers higher purity and yield.
Boc-Ile-OH-13C6,15N:
The Boc strategy, while being the more traditional approach, remains valuable for certain applications. It is often favored for the synthesis of long or particularly hydrophobic peptides that are prone to aggregation during synthesis. The repeated acidic treatments for Boc deprotection can help to disrupt secondary structures and improve solubility. However, the use of harsh acids, particularly the final cleavage with HF, requires specialized equipment and can lead to side reactions with sensitive residues. The lack of true orthogonality can also result in the gradual loss of side-chain protecting groups throughout the synthesis, potentially lowering the final purity.
For most applications, This compound is the recommended choice for the synthesis of peptides for use in sensitive analytical techniques like mass spectrometry and NMR. The milder reaction conditions, higher coupling efficiencies for sterically hindered amino acids, and compatibility with automation lead to a more efficient synthesis and a purer final product.
However, Boc-Ile-OH-13C6,15N may be considered for the synthesis of exceptionally long or aggregation-prone peptide sequences where the benefits of the Boc strategy's deprotection conditions outweigh its disadvantages. In such cases, careful optimization of the synthesis protocol is crucial to minimize side reactions and maximize the yield of the desired isotopically labeled peptide.
References
A Head-to-Head Comparison: Fmoc-Ile-OH-¹³C₆,¹⁵N in Synthetic Peptides versus Metabolic Labeling for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison between two powerful techniques: the use of stable isotope-labeled (SIL) synthetic peptides, exemplified by those synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N, and the widely adopted metabolic labeling method, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
This comparison will delve into the fundamental principles, experimental workflows, data outputs, and the respective advantages and limitations of each approach. By understanding the nuances of these methods, researchers can make more informed decisions to best suit their experimental goals, whether they require precise absolute quantification of a few key proteins or a broader, relative overview of the proteome.
At a Glance: SILAC vs. Synthetic Peptides
| Feature | SILAC (Metabolic Labeling) | Synthetic Peptides (e.g., using Fmoc-Ile-OH-¹³C₆,¹⁵N) |
| Principle | In vivo metabolic incorporation of "heavy" amino acids (commonly Arg & Lys) into all newly synthesized proteins. | In vitro chemical synthesis of specific target peptides with "heavy" amino acids. |
| Quantification | Relative quantification (ratio of heavy to light peptides). | Absolute quantification (exact amount of a target peptide/protein).[1] |
| Scope | Proteome-wide analysis. | Targeted analysis of a limited number of proteins.[2] |
| Sample Types | Primarily applicable to cultured cells that can be metabolically labeled.[3] | Applicable to a wide range of samples, including tissues and biofluids. |
| Workflow | Requires cell culture in specialized media for several passages. | Peptides are synthesized and spiked into samples during sample preparation. |
| Key Advantage | High physiological relevance and minimizes sample handling errors by combining samples early.[3][4] | High accuracy and precision for absolute quantification of specific proteins. |
| Key Limitation | Limited to samples that can be metabolically labeled and provides relative quantification. | Can be costly for a large number of target proteins and does not provide a global proteome view. |
Understanding the Methodologies
SILAC: A Global View of Relative Protein Expression
SILAC is a powerful technique for the relative quantification of proteins between different cell populations. It relies on the metabolic incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. The most commonly used amino acids are heavy isotopes of arginine (Arg) and lysine (Lys), as the enzyme trypsin, which is ubiquitously used in proteomics to digest proteins into smaller peptides, cleaves specifically at these residues. This ensures that the vast majority of peptides analyzed by mass spectrometry will be labeled.
The typical SILAC workflow involves growing one population of cells in a "light" medium containing normal amino acids and another population in a "heavy" medium where one or more amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine). After a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acids, the cell populations can be subjected to different experimental conditions. The populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of that protein between the two conditions.
References
- 1. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. How SILAC Technology Enhances the Accuracy of Protein Expression Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Differentiating Labeled and Unlabeled Isoleucine in Peptides: A Comparative Fragmentation Analysis Guide
For researchers, scientists, and drug development professionals, the precise identification and quantification of peptides are paramount. The use of stable isotope-labeled amino acids, particularly the isobaric pair leucine and isoleucine, in quantitative proteomics and drug development presents unique analytical challenges and opportunities. This guide provides a comprehensive comparison of the fragmentation analysis of peptides containing labeled versus unlabeled isoleucine, supported by experimental data and detailed protocols.
The fundamental challenge in distinguishing isoleucine from its isomer, leucine, lies in their identical molecular mass. Mass spectrometry techniques have evolved to overcome this by exploiting subtle differences in their side-chain structures, which lead to distinct fragmentation patterns. The introduction of stable isotopes into isoleucine adds another layer of complexity and analytical power. This guide will delve into the nuances of how isotopic labeling affects the fragmentation of isoleucine-containing peptides and the implications for their analysis.
Comparative Fragmentation Analysis: Labeled vs. Unlabeled Isoleucine
The primary method for differentiating isoleucine from leucine in tandem mass spectrometry is through the observation of specific fragment ions, known as w-ions and d-ions, which arise from the cleavage of the amino acid side chain. For unlabeled isoleucine, a characteristic loss of an ethyl radical (C2H5•, 29.04 Da) is a key diagnostic feature.
When isoleucine is labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), the mass of these diagnostic fragment ions shifts accordingly. The fragmentation pathways, however, are generally conserved between the labeled and unlabeled forms.
Below is a summary of the expected and observed fragmentation behavior for unlabeled and a commonly used labeled variant of isoleucine, [¹³C₆, ¹⁵N₁]-Isoleucine.
| Feature | Unlabeled Isoleucine | [¹³C₆, ¹⁵N₁]-Isoleucine (Labeled) |
| Precursor Ion (Monoisotopic Mass) | X | X + 7.0215 Da |
| Characteristic Side-Chain Loss | Loss of ethyl radical (C₂H₅•) | Loss of labeled ethyl radical ([¹³C₂]H₅•) |
| Mass of Side-Chain Loss | 29.04 Da | 31.04 Da (¹²C¹³CH₅•) or 32.05 Da ([¹³C₂]H₅•) depending on label position |
| Diagnostic w-ion | Formed from z-ion by loss of C₂H₅• | Mass shifted corresponding to the number of isotopes in the fragment |
| Diagnostic d-ion | Formed from a-ion by loss of C₂H₅• | Mass shifted corresponding to the number of isotopes in the fragment |
| Fragment Ion Intensities | Generally similar to labeled counterpart under identical conditions | May show subtle differences in relative intensities due to kinetic isotope effects, but major fragmentation pathways are preserved. |
Experimental Protocols
Detailed methodologies are crucial for reproducible fragmentation analysis. Below are representative protocols for sample preparation and mass spectrometry analysis.
Protocol 1: Synthesis and Purification of Isoleucine-Containing Peptides
Objective: To synthesize and purify both unlabeled and stable isotope-labeled isoleucine-containing peptides for comparative mass spectrometry analysis.
Materials:
-
Fmoc-L-Isoleucine and Fmoc-L-[¹³C₆, ¹⁵N₁]-Isoleucine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Peptide Synthesis: Peptides are synthesized on a solid-phase peptide synthesizer using standard Fmoc chemistry. For the labeled peptide, Fmoc-L-[¹³C₆, ¹⁵N₁]-Isoleucine is incorporated at the desired position.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitation and Washing: The cleaved peptides are precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether to remove scavengers.
-
Purification: The crude peptides are purified by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Purity and Identity Confirmation: The purity of the peptides is assessed by analytical HPLC, and their identity is confirmed by mass spectrometry.
Protocol 2: Mass Spectrometry Analysis of Labeled and Unlabeled Peptides
Objective: To acquire and compare the fragmentation spectra of peptides containing labeled and unlabeled isoleucine.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) capabilities.
-
Nano-liquid chromatography system.
Procedure:
-
Sample Preparation: The purified labeled and unlabeled peptides are reconstituted in an appropriate solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 pmol/µL.
-
LC-MS/MS Analysis:
-
An equal amount of each peptide is injected onto the nano-LC system.
-
Peptides are separated using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. .
-
Full MS scans are acquired in the Orbitrap/TOF analyzer at a resolution of 120,000.
-
The most intense precursor ions are selected for fragmentation using both HCD/CID and ETD.
-
HCD/CID is performed with a normalized collision energy of 28-32%.
-
ETD is performed with a calibrated reagent anion target.
-
Fragment ion spectra are acquired in the Orbitrap/TOF analyzer at a resolution of 30,000.
-
-
Data Analysis:
-
The acquired MS/MS spectra for the labeled and unlabeled peptides are compared.
-
Identify and annotate the b, y, c, z, d, and w fragment ions.
-
Compare the relative intensities of the diagnostic w-ions and other major fragment ions between the labeled and unlabeled peptide spectra.
-
Visualizing the Fragmentation Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the key fragmentation pathways.
Caption: Experimental workflow for comparative fragmentation analysis.
Caption: Fragmentation pathways of labeled vs. unlabeled isoleucine.
Conclusion
The fragmentation analysis of peptides containing labeled isoleucine reveals that the fundamental fragmentation pathways are conserved, with the primary difference being a predictable mass shift in the precursor and fragment ions. This conservation of fragmentation behavior is advantageous for quantitative proteomics, as it allows for the reliable identification and quantification of both light and heavy peptide pairs. While subtle differences in fragment ion intensities may exist due to kinetic isotope effects, these are generally minor and do not impede the ability to distinguish isoleucine from leucine based on its characteristic side-chain fragmentation. The use of high-resolution mass spectrometry and multiple fragmentation techniques such as CID, HCD, and ETD provides a robust toolkit for the comprehensive analysis of peptides containing labeled isoleucine, enabling researchers to confidently tackle complex biological questions.
A Head-to-Head Battle in Proteomics: Unpacking the Cost-Benefit of Fmoc-Ile-OH-¹³C₆,¹⁵N
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of isotopic labeling reagent is a critical decision with significant implications for experimental accuracy, throughput, and budget. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Ile-OH-¹³C₆,¹⁵N, a dual-isotope labeled amino acid, in comparison to its alternatives. By delving into performance data, experimental protocols, and a thorough cost analysis, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
Executive Summary
Fmoc-Ile-OH-¹³C₆,¹⁵N is a high-purity, protected amino acid isotopically labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Its primary application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantitative mass spectrometry-based proteomics. The dual labeling offers a significant mass shift, which can lead to improved accuracy in protein quantification compared to single-labeled amino acids. However, this advantage comes at a higher financial cost. This guide will explore the nuances of this trade-off, providing a clear framework for evaluating whether the enhanced performance of Fmoc-Ile-OH-¹³C₆,¹⁵N justifies its premium price for your research goals.
Performance Comparison: Fmoc-Ile-OH-¹³C₆,¹⁵N vs. Alternatives
The primary alternatives to using a dual-labeled amino acid like Fmoc-Ile-OH-¹³C₆,¹⁵N in quantitative proteomics are other SILAC-compatible amino acids with single isotope labels (e.g., ¹³C or ¹⁵N only), and chemical labeling techniques such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags).
Table 1: Quantitative Performance Comparison of Proteomic Labeling Methods
| Feature | Fmoc-Ile-OH-¹³C₆,¹⁵N (SILAC) | Single-Labeled Amino Acids (SILAC) | iTRAQ (Chemical Labeling) | TMT (Chemical Labeling) |
| Labeling Strategy | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Quantification Accuracy | High to Very High.[1] | High | Good, but can be affected by ratio compression.[2] | Good, but can be affected by ratio compression.[2] |
| Precision | High | High | Good | Good |
| Multiplexing Capability | Typically 2-3 plex | Typically 2-3 plex | Up to 8-plex.[3] | Up to 16-plex.[2] |
| Physiological Relevance | High (labeling in live cells). | High (labeling in live cells) | Lower (labeling of peptides) | Lower (labeling of peptides) |
| Sample Type Limitation | Primarily for cell cultures. | Primarily for cell cultures | Applicable to a wide range of samples | Applicable to a wide range of samples |
| Potential for Bias | Low, as samples are mixed early. | Low, as samples are mixed early | Can be introduced during sample processing | Can be introduced during sample processing |
The key performance advantage of using the dual-labeled Fmoc-Ile-OH-¹³C₆,¹⁵N lies in the larger mass difference it creates between the "heavy" and "light" peptides in a SILAC experiment. This increased mass shift provides better separation of the isotopic peaks in the mass spectrometer, which can lead to more accurate and reliable quantification, especially for complex protein mixtures or low-abundance proteins.
Cost Analysis
The initial investment in isotopically labeled amino acids is a significant factor in the overall cost of a proteomics experiment. The price of Fmoc-Ile-OH-¹³C₆,¹⁵N is notably higher than its unlabeled or single-labeled counterparts.
Table 2: Cost Comparison of Fmoc-Isoleucine Variants and Alternative Labeling Reagents
| Product | Isotopic Label | Supplier Example(s) | Price (USD per 100 mg) - Approximate |
| Fmoc-Ile-OH-¹³C₆,¹⁵N | ¹³C₆, ¹⁵N | Cambridge Isotope Laboratories, Sigma-Aldrich | $1,230 - $1,250. |
| Fmoc-Ile-OH-¹³C₆ | ¹³C₆ | Varies | ~$800 - $1,000 |
| Fmoc-Ile-OH-¹⁵N | ¹⁵N | Varies | ~$700 - $900 |
| Fmoc-Ile-OH | Unlabeled | Various | ~$50 - $100 |
| iTRAQ Reagent Kit | N/A | SCIEX | Varies by kit size, typically several thousand dollars |
| TMT Reagent Kit | N/A | Thermo Fisher Scientific | Varies by kit size, typically several thousand dollars |
Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes.
While the upfront cost of Fmoc-Ile-OH-¹³C₆,¹⁵N is higher, a comprehensive cost-benefit analysis should also consider factors such as the potential for higher quality data, which could reduce the need for repeat experiments, and the overall cost of cell culture media, mass spectrometry instrument time, and data analysis.
Experimental Protocols
Detailed Protocol for SILAC using Fmoc-Ile-OH-¹³C₆,¹⁵N
This protocol outlines the key steps for a typical SILAC experiment using Fmoc-Ile-OH-¹³C₆,¹⁵N.
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
The "light" population is grown in standard culture medium containing unlabeled L-isoleucine.
-
The "heavy" population is grown in a specially formulated medium where natural L-isoleucine is replaced with Fmoc-Ile-OH-¹³C₆,¹⁵N.
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
2. Experimental Treatment:
-
Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
3. Sample Preparation:
-
The "light" and "heavy" cell populations are harvested and lysed.
-
Protein concentrations are determined for each lysate.
-
Equal amounts of protein from the "light" and "heavy" samples are mixed.
4. Protein Digestion:
-
The combined protein mixture is subjected to enzymatic digestion, typically with trypsin, to generate peptides.
5. Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Specialized software is used to identify peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide based on the signal intensities of their isotopic peaks.
Visualization of Key Processes
To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: Workflow of a SILAC experiment using Fmoc-Ile-OH-¹³C₆,¹⁵N.
Caption: A generic signaling pathway often studied using quantitative proteomics.
Conclusion and Recommendations
The decision to use Fmoc-Ile-OH-¹³C₆,¹⁵N in research is a strategic one that balances the need for high-quality, accurate quantitative data against budgetary constraints.
Choose Fmoc-Ile-OH-¹³C₆,¹⁵N when:
-
High accuracy is paramount: For studies requiring precise quantification of protein expression changes, the larger mass shift provided by dual labeling can be a significant advantage.
-
Analyzing complex proteomes: In samples with a high number of proteins, the improved separation of isotopic peaks can help to reduce quantification errors.
-
Investigating low-abundance proteins: The enhanced signal-to-noise ratio can improve the detection and quantification of proteins present in small amounts.
Consider alternatives when:
-
Budget is a primary constraint: The high cost of the dual-labeled amino acid may be prohibitive for large-scale or preliminary studies.
-
High-throughput is the main goal: Chemical labeling methods like iTRAQ and TMT offer higher multiplexing capabilities, allowing for the simultaneous analysis of more samples.
-
Working with non-dividing cells or tissues: SILAC is primarily suited for actively dividing cell cultures, making chemical labeling a more viable option for other sample types.
Ultimately, the optimal choice of labeling reagent will depend on the specific scientific question, the available resources, and the desired level of quantitative accuracy. By carefully considering the data and analysis presented in this guide, researchers can make a well-informed decision that maximizes the value and impact of their proteomics research.
References
Safety Operating Guide
Proper Disposal of Fmoc-Ile-OH-13C6,15N: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Fmoc-Ile-OH-13C6,15N, a non-radioactive, isotopically labeled amino acid, with stringent adherence to laboratory chemical waste protocols. This involves segregating the solid chemical from its associated liquid waste streams generated during peptide synthesis, as the latter contains hazardous solvents and reagents.
Fmoc-L-Isoleucine-13C6,15N is a stable, non-radioactive isotopically labeled amino acid crucial for various research applications, particularly in peptide synthesis and protein analysis. While the compound itself is not classified as hazardous, its proper disposal is paramount to ensure laboratory safety and environmental compliance. The key distinction in disposal procedures lies between the pure, solid compound and the chemical waste generated during its use.
Safety and Handling
Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols. The use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory when handling this chemical.
Disposal of Unused or Solid this compound
Unused, expired, or surplus solid this compound should be treated as chemical waste. It is imperative that this solid waste is not discarded in regular laboratory trash or washed down the drain.
Step-by-Step Procedure for Solid Waste Disposal:
-
Containerization: Place the solid this compound in a designated and clearly labeled waste container. The container should be sealable and compatible with chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines. The label should clearly identify the contents as "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Disposal of Liquid Waste from Peptide Synthesis
The primary use of this compound is in solid-phase peptide synthesis (SPPS). The liquid waste generated during this process is considered hazardous due to the presence of solvents and reagents. This waste stream requires careful management.
Common Components of Liquid Waste from Fmoc-Based Peptide Synthesis:
| Component | Function | Disposal Consideration |
| Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Solvents | Hazardous organic waste. |
| Piperidine | Fmoc-deprotecting agent | Hazardous organic base. |
| Cleavage Cocktails (e.g., Trifluoroacetic acid - TFA) | Cleavage of the peptide from the resin | Corrosive and hazardous waste. |
| Washing Solvents (e.g., Dichloromethane - DCM) | Resin washing | Halogenated organic waste. |
| Coupling Reagents and Byproducts | Peptide bond formation | Chemical waste. |
Step-by-Step Procedure for Liquid Waste Disposal:
-
Segregation: Collect all liquid waste from the peptide synthesis process in a designated, sealed, and chemically resistant container. Do not mix with other waste streams unless permitted by your institution's EHS.
-
Labeling: Clearly label the liquid waste container as "Hazardous Waste" and specify the chemical constituents (e.g., "DMF, Piperidine, TFA waste").
-
Storage: Store the liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
-
Disposal: Arrange for the disposal of the hazardous liquid waste through your institution's EHS-approved procedures.
Disposal of Contaminated Labware
Any laboratory equipment, such as weighing paper, pipette tips, and gloves, that comes into contact with this compound should be considered contaminated solid waste. These items should be collected in a designated, labeled hazardous waste container for disposal.
Key Disposal Principles
| Principle | Guideline |
| Regulatory Compliance | All disposal procedures must comply with federal, state, and local environmental regulations. |
| Institutional Protocols | Always follow your institution's specific chemical hygiene and waste disposal plans. |
| Waste Minimization | Employ practices to minimize the generation of chemical waste whenever possible. |
| Segregation | Properly segregate different types of chemical waste to prevent dangerous reactions and facilitate proper disposal. |
Disposal Workflow
Caption: Disposal workflow for this compound and associated waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
